The Role of 2'-Aminoacetophenone in the Atypical Aging Off-Flavor of Wine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the pivotal role of 2'-Aminoacetophenone (2-AAP) in the development of the untypical aging off-flavor (UTA) in wine....
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of 2'-Aminoacetophenone (2-AAP) in the development of the untypical aging off-flavor (UTA) in wine. UTA is a significant quality issue in winemaking, characterized by a rapid loss of fruity and floral aromas and the emergence of undesirable notes described as "acacia blossom," "mothball," "furniture polish," or "dirty dish rag."[1] This guide provides a comprehensive overview of the formation, sensory impact, and analytical methodologies related to 2-AAP, intended to support research and development efforts in enology and related fields.
Introduction to 2'-Aminoacetophenone and Untypical Aging
Untypical aging off-flavor is a wine fault that can appear in young white wines, significantly diminishing their quality and consumer acceptance.[1] The primary chemical marker and causative agent of UTA is 2'-Aminoacetophenone (2-AAP).[1][2] Its presence, even at trace concentrations, can lead to the characteristic off-flavors. Understanding the mechanisms of 2-AAP formation and the factors that influence its concentration is crucial for developing strategies to prevent or mitigate UTA in wine.
Formation Pathway of 2'-Aminoacetophenone
The formation of 2-AAP in wine is a complex process primarily linked to the oxidative degradation of indole-3-acetic acid (IAA), a phytohormone naturally present in grapes.[3][4][5] The degradation of IAA is thought to be triggered by the co-oxidation of sulfite to sulfate, a reaction that generates superoxide radicals.[1][3] Tryptophan has also been identified as a precursor, with its photooxidation leading to the formation of 2-AAP.[6][7]
Several factors can influence the rate and extent of 2-AAP formation:
Grape Variety: Certain grape varieties, such as Riesling and Muscat, have been shown to have a higher propensity for 2-AAP formation compared to others like Chardonnay and Grüner Veltliner.[1][8]
Transition Metal Ions: The presence of metal ions like iron (Fe) and manganese (Mn) can promote the formation of 2-AAP, while copper (Cu) appears to have an inhibitory effect.[1][5][8][9]
Antioxidants: The use of antioxidants can help to limit the formation of 2-AAP. Commercial tannins have been found to be more effective than glutathione in this regard.[1][8][9]
Sunlight Exposure: Photooxidation of tryptophan, a precursor to 2-AAP, can be initiated by exposure to sunlight, particularly in the presence of photosensitizers like riboflavin.[6][10]
The following diagram illustrates the proposed chemical pathway for the formation of 2-AAP from Indole-3-Acetic Acid.
A Technical Guide to the Solubility of 2'-Aminoacetophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of 2'-Aminoacetophenone, a key intermediate in the synthesis of various pharmaceuti...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2'-Aminoacetophenone, a key intermediate in the synthesis of various pharmaceuticals and a compound of interest in flavor and fragrance chemistry. Understanding its solubility in different organic solvents is crucial for its application in organic synthesis, purification, and formulation development.
It is important to note that terms like "soluble," "slightly soluble," and "sparingly soluble" are qualitative and can vary between sources. The provided semi-quantitative data for ethanol and DMSO offers a more precise, albeit limited, insight.
Experimental Protocols: Determining Solubility
For researchers requiring precise solubility data for their specific applications, the Shake-Flask Method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[10][11] The following is a generalized protocol based on this method.
Objective: To determine the equilibrium solubility of 2'-Aminoacetophenone in a specific organic solvent at a controlled temperature.
Materials:
2'-Aminoacetophenone (solid)
Selected organic solvent of high purity
Glass vials or flasks with airtight seals
Shaking incubator or orbital shaker with temperature control
Centrifuge
Syringe filters (e.g., 0.45 µm PTFE)
Volumetric flasks and pipettes
Analytical balance
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
Preparation of Supersaturated Solution:
Add an excess amount of solid 2'-Aminoacetophenone to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
Add a known volume of the desired organic solvent to the vial.
Seal the vial tightly to prevent solvent evaporation.
Equilibration:
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[12] Preliminary studies may be needed to determine the optimal equilibration time.
Phase Separation:
After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.
To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter. This step must be performed quickly to avoid temperature changes that could affect solubility.
Quantification:
Carefully take a precise aliquot of the clear, saturated solution.
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 2'-Aminoacetophenone.
Calculate the original solubility in units such as mg/mL or mol/L.
Visualizations: Understanding Solubility
Since no specific signaling pathways involving the solubility of 2'-Aminoacetophenone have been identified, the following diagrams illustrate the fundamental principles governing the solubility of organic compounds, which are directly applicable to 2'-Aminoacetophenone.
Caption: Key factors determining the solubility of an organic compound.
The principle of "like dissolves like" is a central concept in predicting solubility.[13] 2'-Aminoacetophenone possesses both a polar amino group (-NH2) and a polar ketone group (C=O), which contribute to its solubility in polar solvents like ethanol and methanol.[4][14] The presence of the aromatic ring, however, introduces nonpolar character. The balance between these polar and nonpolar regions dictates its solubility in a given solvent.
Caption: A generalized workflow for the shake-flask solubility determination method.
Applications of 2'-Aminoacetophenone in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals 2'-Aminoacetophenone is a versatile bifunctional molecule that serves as a crucial starting material and intermediate in the synthesis of a wide array of bi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
2'-Aminoacetophenone is a versatile bifunctional molecule that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active heterocyclic compounds. Its unique structure, featuring both a nucleophilic amino group and a reactive ketone moiety in an ortho position, facilitates a variety of cyclization and condensation reactions. This makes it an invaluable building block in medicinal chemistry for the development of novel therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis and biological evaluation of key derivatives of 2'-aminoacetophenone.
Application Notes
2'-Aminoacetophenone is a cornerstone for the synthesis of several classes of medicinally important compounds:
Quinolones and Quinolones: The reaction of 2'-aminoacetophenone with various reagents can lead to the formation of the quinolone scaffold, a core structure in many antibacterial and anticancer agents. The synthesis is straightforward, often involving the condensation with esters, aldehydes, or ketones followed by cyclization. One common method involves the reaction with aroyl chlorides to form an amide intermediate, which is then cyclized using a base.[1]
Chalcones: As α,β-unsaturated ketones, chalcones are known for their broad spectrum of biological activities. 2'-Aminoacetophenone can be a precursor to amino-substituted chalcones, which are synthesized through Claisen-Schmidt condensation with various aromatic aldehydes. These amino-substituted chalcones have shown significant potential as antimicrobial and anticancer agents.
Flavones: These compounds, belonging to the flavonoid class, are recognized for their antioxidant and anticancer properties. 2'-Aminoacetophenone derivatives can be utilized in the synthesis of aminoflavones, offering an alternative to traditional methods that may involve harsh reduction steps.[1]
Schiff Bases: The condensation of the amino group of 2'-aminoacetophenone with various aldehydes and ketones yields Schiff bases. These compounds and their metal complexes have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer effects.[2][3][4]
Data Presentation
Table 1: Anticancer Activity of 2'-Aminoacetophenone Derivatives
Protocol 1: Synthesis of 2-Aryl-4-quinolones from 2'-Aminoacetophenone
This protocol describes a general two-step synthesis of 2-aryl-4-quinolones.
Step 1: Synthesis of N-(2-acetylphenyl)benzamide (Amide Intermediate)
Dissolve 2'-aminoacetophenone (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.
Cool the solution to 0 °C in an ice bath.
Add the desired aroyl chloride (1.1 equivalents) dropwise to the solution with constant stirring.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude N-(2-acetylphenyl)benzamide.
Recrystallize the crude product from a suitable solvent like ethanol to get the pure amide.
Step 2: Cyclization to 2-Aryl-4-quinolone
To a solution of the N-(2-acetylphenyl)benzamide from Step 1 (1 equivalent) in a suitable solvent like ethanol or dimethylformamide, add a base such as potassium tert-butoxide or sodium hydroxide (2-3 equivalents).[1]
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the 2-aryl-4-quinolone.
Filter the solid product, wash thoroughly with water, and dry.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol outlines the synthesis of chalcones from 2'-aminoacetophenone and an aromatic aldehyde.
Dissolve 2'-aminoacetophenone (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
To this solution, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), dropwise with constant stirring at room temperature.
Continue stirring the reaction mixture for 12-24 hours at room temperature. The formation of a precipitate indicates product formation.
Monitor the reaction by TLC.
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
Filter the precipitated chalcone, wash with cold water until the washings are neutral, and dry.
Recrystallize the crude chalcone from ethanol to obtain the pure product.
Protocol 3: Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime
This protocol details the synthesis of an oxime derivative from 2'-aminoacetophenone.[11]
In a 250-mL three-necked round-bottomed flask, prepare a solution of distilled water (17.0 mL) and ethanol (93.0 mL).[11]
Add 2'-Aminoacetophenone (9.00 mL, 10.0 g, 72.8 mmol, 1.00 equiv) to the solution via syringe with stirring.[11]
Add Hydroxylamine hydrochloride (15.4 g, 223 mmol, 2.97 equiv) in one portion, followed by sodium hydroxide (23.7 g, 594 mmol, 8.16 equiv).[11]
Place the reaction flask in an oil bath and maintain the internal temperature at 60 °C for 1 hour.[11]
Analytical methods for the quantification of 2'-Aminoacetophenone.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction 2'-Aminoacetophenone (2-AAP) is a significant aromatic compound with a characteristic grape-like odor. It is a...
Author: BenchChem Technical Support Team. Date: November 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Aminoacetophenone (2-AAP) is a significant aromatic compound with a characteristic grape-like odor. It is a key flavor component in various food products, including wine, honey, and corn flour products.[1] In the wine industry, it is particularly important as it is associated with an "atypical aging" off-flavor.[2][3][4] Beyond the food and beverage sector, 2-AAP is also recognized as a potential biomarker for detecting the presence of the bacterium Pseudomonas aeruginosa in clinical settings.[1] Accurate and sensitive quantification of 2-AAP is therefore crucial for quality control in the food industry and for potential diagnostic applications.
This document provides detailed application notes and protocols for the quantification of 2'-Aminoacetophenone using common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Analytical Methods Overview
Several analytical methods have been developed and validated for the quantification of 2-AAP in various matrices. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The most prominent methods are based on GC-MS, often coupled with a stable isotope dilution assay (SIDA) for high accuracy, and reverse-phase HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and detection of volatile and semi-volatile compounds like 2-AAP. For complex matrices such as wine, sample preparation techniques like headspace solid-phase microextraction (HS-SPME) or solid-phase extraction (SPE) are typically employed to extract and concentrate the analyte.[3][4][5] The use of a deuterated internal standard in a stable isotope dilution assay is a common practice to ensure accurate quantification by correcting for matrix effects and variations in sample preparation and injection.[2][3][4] Multidimensional gas chromatography (MDGC) can be utilized to enhance selectivity and overcome co-elution issues in particularly complex samples.[3][4]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a viable alternative for the quantification of 2-AAP.[6][7] This method separates compounds based on their polarity. A typical mobile phase consists of a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid.[6][7] Detection is commonly performed using a UV detector. HPLC methods can be advantageous due to their robustness and wider availability in many laboratories.
A rapid screening alternative to traditional GC-MS and HPLC methods is High-Performance Thin-Layer Chromatography (HPTLC) with fluorescence detection.[4][8]
Quantitative Data Summary
The following tables summarize the quantitative data for different analytical methods used for the quantification of 2'-Aminoacetophenone.
Prepare a stock solution of 2-AAP and the deuterated internal standard in methanol.
Create a series of calibration standards by spiking a model wine solution (or a 2-AAP free wine) with known concentrations of 2-AAP and a fixed concentration of the internal standard.
3. Sample Preparation
Pipette 5 mL of the wine sample into a 20 mL headspace vial.
Add a fixed amount of the deuterated internal standard solution.
Add 1.5 g of NaCl to the vial to enhance the release of volatile compounds.
Immediately seal the vial with a septum cap.
4. HS-SPME Procedure
Place the vial in an autosampler with an incubation chamber.
Incubate the sample at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) with agitation to allow for equilibration between the sample and the headspace.
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.
5. GC-MS/MS Analysis
Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., at 250 °C).
Use a suitable capillary column (e.g., DB-5ms).
Set up a temperature program for the GC oven to separate the analytes.
Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Quantify the native 2-AAP by comparing its peak area to that of the deuterated internal standard.
Diagram: HS-SPME-GC-MS/MS Workflow
Caption: Workflow for 2-AAP quantification by HS-SPME-GC-MS/MS.
Protocol 2: Quantification of 2'-Aminoacetophenone using RP-HPLC-UV
This protocol provides a general procedure for the analysis of 2-AAP using reverse-phase HPLC with UV detection.[6][7]
1. Materials and Reagents
2'-Aminoacetophenone (analytical standard)
Acetonitrile (HPLC grade)
Ultrapure water
Phosphoric acid or Formic acid (HPLC grade)
0.45 µm syringe filters
2. Standard Preparation
Prepare a stock solution of 2-AAP in the mobile phase.
Prepare a series of calibration standards by diluting the stock solution to different concentrations with the mobile phase.
3. Sample Preparation
For liquid samples like wine, a simple filtration through a 0.45 µm syringe filter may be sufficient.
For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering compounds.
4. HPLC-UV Analysis
HPLC System: A standard HPLC system with a UV detector.
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid). The exact composition should be optimized for the specific column and system.
Flow Rate: Typically 1.0 mL/min.
Injection Volume: 10-20 µL.
Detection: UV detection at the wavelength of maximum absorbance for 2-AAP (approximately 238 nm).
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of 2-AAP in the sample by interpolating its peak area on the calibration curve.
Diagram: RP-HPLC-UV Workflow
Caption: General workflow for 2-AAP quantification by RP-HPLC-UV.
Conclusion
The quantification of 2'-Aminoacetophenone can be effectively achieved using both GC-MS and HPLC techniques. GC-MS, particularly when combined with stable isotope dilution analysis, offers high sensitivity and accuracy, making it ideal for trace-level analysis in complex matrices like wine. HPLC provides a robust and accessible alternative for routine analysis. The choice of the most suitable method will depend on the specific application, required sensitivity, and laboratory resources. The protocols and data presented here serve as a comprehensive guide for researchers and professionals involved in the analysis of this important flavor compound.
Application Note: Quantitative Analysis of 2'-Aminoacetophenone in Complex Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the determination and quantification of 2'-Aminoacetophenone (2-AAP) in complex matrices, wi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the determination and quantification of 2'-Aminoacetophenone (2-AAP) in complex matrices, with a particular focus on wine and grape derivatives. 2-AAP is a significant compound associated with atypical aging off-flavors in certain food and beverage products. The described methodology utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for the analysis of volatile and semi-volatile compounds. This document outlines a comprehensive procedure, including sample preparation by liquid-liquid extraction (LLE), GC-MS instrument parameters, and method validation data. The provided protocol is intended to serve as a foundational method that can be adapted for various complex sample types.
Introduction
2'-Aminoacetophenone (2-AAP) is an aromatic compound that can impart undesirable sensory characteristics, often described as "mothball-like" or "furniture varnish," in products such as white wines. Its presence, even at trace levels, can significantly impact product quality and consumer acceptance. Therefore, a sensitive and reliable analytical method for the quantification of 2-AAP is crucial for quality control and research in the food and beverage industries, as well as for professionals in drug development who may encounter this compound as an impurity or metabolite. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted technique for this purpose due to its high selectivity and sensitivity. This application note presents a validated GC-MS method for the analysis of 2-AAP.
Experimental Protocol
This protocol is a synthesis of established methodologies for the analysis of 2-AAP in complex matrices, primarily adapted from studies on wine.
Liquid-liquid extraction is a common and effective technique for extracting 2-AAP from aqueous matrices.
Reagents and Materials:
Ethyl acetate (analytical grade)
Anhydrous sodium sulfate
Sample (e.g., 10 mL of wine)
Internal Standard (IS) solution (e.g., 2-octanone or a deuterated 2-AAP analog)
Vortex mixer
Centrifuge
Conical centrifuge tubes (15 mL)
Glass Pasteur pipettes
GC vials with inserts
Procedure:
Pipette 10 mL of the sample into a 15 mL conical centrifuge tube.
Spike the sample with a known concentration of the internal standard.
Add 8 mL of ethyl acetate to the tube.
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and extraction.
Perform two subsequent extractions with 2 mL of ethyl acetate each, vortexing for 5 minutes each time.
Centrifuge the tube to achieve phase separation.
Carefully collect the upper organic layer (ethyl acetate) using a glass Pasteur pipette and combine the extracts.
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate to remove any residual water.
Concentrate the extract under a gentle stream of nitrogen if necessary.
Transfer the final extract to a GC vial for analysis.
2. GC-MS Parameters
The following instrumental parameters are recommended for the analysis of 2-AAP.
Gas Chromatograph (GC) System:
Column: CP-WAX 52 CB capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent fused silica capillary column.
Injection: 1 µL of the extract in splitless mode.
Injector Temperature: 200 °C.
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Oven Temperature Program:
Initial temperature: 60 °C, hold for 1 minute.
Ramp 1: Increase to 200 °C at a rate of 10 °C/min, hold for 5 minutes.
Ramp 2: Increase to 220 °C at a rate of 10 °C/min.
Total Run Time: Approximately 20 minutes.
Mass Spectrometer (MS) System:
Ionization Mode: Electron Impact (EI)
Detector Temperature: 200 °C.
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Monitored Ions for 2-AAP: m/z 120, 135. Other characteristic ions include m/z 92 and 136.
Monitored Ions for Internal Standard (2-octanone): m/z 43, 58, 71.
Quantitative Data Summary
The following tables summarize the quantitative performance of GC-MS methods for 2-AAP analysis as reported in the literature.
Table 1: Method Validation Parameters for 2-AAP Analysis
Parameter
Wine Matrix
Grape Juice Matrix
Reference
Linearity (R²)
> 0.9952
> 0.9952
Limit of Detection (LOD)
0.020 mg/L
23 µg/L to 94 µg/L
Limit of Quantification (LOQ)
0.060 mg/L
96 µg/L to 277 µg/L
Recovery
85%
76.6% to 106.3%
Precision (CV%)
3.53%
4.53% to 12.9%
Table 2: Retention Times of 2-AAP and a Common Internal Standard
Compound
Retention Time (min)
Reference
2'-Aminoacetophenone (2-AAP)
16.67
2-Octanone (Internal Standard)
5.56
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of 2'-Aminoacetophenone.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of 2'-Aminoacetophenone in complex matrices. The protocol, including liquid-liquid extraction for sample preparation and selected ion monitoring for detection, is well-suited for routine quality control and research applications. The provided performance data demonstrates the method's accuracy, precision, and linearity. Researchers and scientists can adapt this protocol to other complex matrices with appropriate validation.
Application
Application Notes and Protocols: 2'-Aminoacetophenone as a Key Starting Material for the Synthesis of Linagliptin
Audience: Researchers, scientists, and drug development professionals. Abstract Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used therapeutic agent for the management of type...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used therapeutic agent for the management of type 2 diabetes mellitus. The synthesis of this complex xanthine-based molecule involves a multi-step process, for which various synthetic routes have been developed. A critical starting material in an efficient and industrially scalable synthesis is 2'-Aminoacetophenone. This document provides detailed application notes and experimental protocols for the synthesis of Linagliptin, commencing from 2'-Aminoacetophenone. The protocols described herein are compiled from established literature and patents, offering a comprehensive guide for researchers and drug development professionals. Quantitative data for each key step is summarized, and the overall synthetic workflow is visualized.
Introduction
Linagliptin's chemical structure, 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione, necessitates a convergent synthetic strategy. One of the key building blocks is the quinazoline moiety, which can be efficiently prepared from 2'-Aminoacetophenone. This starting material is readily available and provides a straightforward entry into the 2-(chloromethyl)-4-methylquinazoline intermediate. Subsequent coupling with a suitably functionalized xanthine core and final introduction of the chiral aminopiperidine side chain completes the synthesis. This document outlines a reliable synthetic pathway, providing detailed experimental procedures and expected outcomes.
Synthetic Pathway Overview
The synthesis of Linagliptin from 2'-Aminoacetophenone can be broadly divided into four key stages:
Synthesis of 2-(chloromethyl)-4-methylquinazoline (Intermediate I): Cyclocondensation of 2'-Aminoacetophenone with 2-chloroacetamide.
Synthesis of 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (Intermediate II): Alkylation of 8-bromo-3-methylxanthine.
Coupling of Intermediates I and II: Synthesis of 8-bromo-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Intermediate III).
Final Assembly of Linagliptin: Nucleophilic substitution of the bromide in Intermediate III with (R)-3-aminopiperidine.
Data Presentation
Table 1: Summary of Quantitative Data for Linagliptin Synthesis
Step
Reaction
Starting Material(s)
Key Reagents/Catalysts
Solvent(s)
Yield (%)
Purity (%)
Reference
1
Synthesis of 2-(chloromethyl)-4-methylquinazoline (Intermediate I)
To a solution of 2'-aminoacetophenone (13.52 g, 0.1 mol) in absolute ethanol (80 mL) in a round-bottom flask, add phosphoric acid (11.76 g, 0.12 mol).
Slowly add a solution of 2-chloroacetamide (10.29 g, 0.11 mol) in absolute ethanol (20 mL) at room temperature.
Heat the reaction mixture to reflux and maintain for 4-5 hours.
After completion of the reaction (monitored by TLC), cool the mixture and filter.
Wash the filtrate with a saturated brine solution.
Evaporate the solvent from the organic phase.
Extract the residue with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(chloromethyl)-4-methylquinazoline as a solid.
Expected Outcome: Yield: 18.16 g (94.26%); Purity: 99.9%.[1]
Step 2: Synthesis of 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (Intermediate II)
In a 100 mL flask, combine 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione (2.450 g, 10 mmol), 1-bromo-2-butyne (1.596 g, 12 mmol), and sodium carbonate (1.590 g, 15 mmol) in acetone (20 mL).
Heat the reaction mixture to 40°C and stir for 4 hours.
Upon reaction completion, cool the mixture to room temperature.
Filter the solid precipitate and wash the filter cake with methanol to obtain the crude product.
Recrystallize the crude product from dichloromethane and cyclohexane to yield pure 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.
Expected Outcome: Yield: 2.912 g (98%); Purity: 99.9%.[2]
Step 3: Synthesis of 8-bromo-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Intermediate III)
Reaction:
Procedure:
In a reaction flask, sequentially add 3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine (Intermediate II, 1.34 g, 4.5 mmol), potassium carbonate (1.42 g, 10.3 mmol), 2-chloromethyl-4-methylquinazoline (Intermediate I, 0.87 g, 4.5 mmol), tributylmethylammonium chloride (0.53 g, 2 mmol) as a phase transfer catalyst, and 2-methyltetrahydrofuran (50 mL).
Heat the reaction mixture to reflux and maintain for 3 to 5 hours.
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
Quench the reaction by adding water (100 mL).
Filter the resulting precipitate, collect the filter cake, and dry at 45°C to obtain 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine (Intermediate III).
Combine 1-(4-methylquinazolin-2-ylmethyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine (Intermediate III) with (R)-3-aminopiperidine dihydrochloride in the presence of sodium bicarbonate in N-methyl-2-pyrrolidinone (NMP).
Heat the reaction mixture to 90°C for 2 hours.
After the reaction is complete, the crude Linagliptin can be purified by recrystallization from a suitable solvent system such as methanol/methyl-tert-butyl ether.
Expected Outcome: A high yield of Linagliptin with high chemical and chiral purity is expected. A similar process described in a patent reported a yield of 85.5% with a chemical purity of >99.5%.[3]
Visualization of Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis of Linagliptin from 2'-Aminoacetophenone.
Caption: Synthetic workflow for Linagliptin.
Caption: Experimental workflow for Linagliptin synthesis.
Application Notes and Protocols for the Synthesis of 2'-Aminoacetophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals Introduction 2'-Aminoacetophenone is a valuable intermediate in the pharmaceutical and fine chemical industries, serving as a key precursor for the synthesi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Aminoacetophenone is a valuable intermediate in the pharmaceutical and fine chemical industries, serving as a key precursor for the synthesis of various bioactive molecules, including quinolone antibiotics.[1] One of the classical methods for the synthesis of aromatic ketones is the Friedel-Crafts acylation. However, the direct Friedel-Crafts acylation of aniline to produce 2'-aminoacetophenone is challenging due to the basic nature of the amino group, which complexes with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution.
This document provides a detailed protocol for the synthesis of 2'-aminoacetophenone, circumventing the challenges of direct acylation by employing a protection-acylation-deprotection strategy centered around the Fries rearrangement of acetanilide.
Synthesis Strategy: Fries Rearrangement of Acetanilide
The Fries rearrangement is a reaction of a phenolic ester with a Lewis acid catalyst to form a mixture of ortho- and para-hydroxy aryl ketones.[2][3] A similar rearrangement can be applied to N-aryl amides, such as acetanilide, to produce amino aryl ketones. The reaction proceeds through an initial N-acylation of aniline to form acetanilide, which then undergoes an intramolecular acyl migration to the aromatic ring in the presence of a Lewis acid, typically aluminum chloride (AlCl₃). This rearrangement yields a mixture of 2'-acetylaminoacetophenone and 4'-acetylaminoacetophenone. Subsequent acidic hydrolysis of the ortho-isomer provides the target molecule, 2'-aminoacetophenone.
Controlling the regioselectivity of the Fries rearrangement is crucial. Higher reaction temperatures generally favor the formation of the ortho-isomer, while lower temperatures favor the para-isomer.[2][3] This is attributed to the thermodynamic stability of the bidentate complex formed between the ortho-product and the aluminum chloride catalyst at elevated temperatures.
Experimental Protocols
Part 1: Fries Rearrangement of Acetanilide to 2'-Acetylaminoacetophenone
This protocol is optimized to favor the formation of the ortho-isomer.
Materials:
Acetanilide
Anhydrous Aluminum Chloride (AlCl₃)
Dry Nitrobenzene (solvent)
Hydrochloric Acid (HCl), concentrated
Ice
Dichloromethane
Sodium Bicarbonate solution, saturated
Anhydrous Sodium Sulfate
Silica gel for column chromatography
Hexane
Ethyl acetate
Procedure:
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, place anhydrous aluminum chloride (2.5 equivalents).
Add dry nitrobenzene to the flask and stir the suspension.
Slowly add acetanilide (1 equivalent) to the stirred suspension.
After the addition is complete, heat the reaction mixture to 160-170°C and maintain this temperature for 1.5 to 2 hours.
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
Extract the aqueous layer with dichloromethane (3 x 100 mL).
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by water.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to remove the dichloromethane.
The crude product, a mixture of 2'-acetylaminoacetophenone and 4'-acetylaminoacetophenone, is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to separate the isomers. The ortho-isomer is generally less polar and will elute first.
Part 2: Acidic Hydrolysis of 2'-Acetylaminoacetophenone to 2'-Aminoacetophenone
Materials:
2'-Acetylaminoacetophenone
Hydrochloric Acid (10% aqueous solution)
Sodium Hydroxide solution (10% aqueous solution)
Diethyl ether
Anhydrous Magnesium Sulfate
Procedure:
In a round-bottom flask, dissolve 2'-acetylaminoacetophenone in 10% aqueous hydrochloric acid.
Heat the mixture under reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion of the reaction, cool the mixture to room temperature.
Carefully neutralize the acidic solution with 10% aqueous sodium hydroxide solution until a pH of 8-9 is reached.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic extracts and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 2'-aminoacetophenone as a yellow oil or solid.
Data Presentation
Table 1: Reaction Conditions and Yields for the Fries Rearrangement of Acetanilide
Entry
Lewis Acid
Solvent
Temperature (°C)
Time (h)
Ortho:Para Ratio
Total Yield (%)
1
AlCl₃
None
165
1
~1:1
70
2
AlCl₃
Nitrobenzene
160-170
1.5-2
Favors Ortho
Moderate
3
AlCl₃
None
100
1
Favors Para
65
Note: Yields and isomer ratios are highly dependent on the specific reaction conditions and scale.
Characterization Data
Table 2: Spectral Data for 2'-Acetylaminoacetophenone (Ortho-isomer)
Application Notes and Protocols: Formation of Schiff Bases using 2'-Aminoacetophenone
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of Schiff bases derived from 2'-aminoacetophenone. Schiff bases, characterized by an a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Schiff bases derived from 2'-aminoacetophenone. Schiff bases, characterized by an azomethine group (-C=N-), are a versatile class of compounds with a wide range of applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer activities.[1] Their biological significance often stems from the ability of the imine linkage to interact with biological targets. This protocol outlines the condensation reaction between 2'-aminoacetophenone and various aromatic aldehydes, offering a general methodology for the synthesis, purification, and characterization of the resulting Schiff base ligands.
Introduction
Schiff bases are formed through the condensation of a primary amine with an aldehyde or a ketone.[2] The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine or azomethine bond.[2] These compounds and their metal complexes are of significant interest in drug development due to their diverse pharmacological properties.[1] 2'-Aminoacetophenone is a readily available starting material that can be utilized to synthesize a variety of Schiff bases with potential biological activities. The protocol detailed below provides a reproducible method for synthesizing these valuable compounds for further investigation.
Key Experimental Protocols
General Protocol for Schiff Base Synthesis
This protocol describes the synthesis of a Schiff base from 2'-aminoacetophenone and a substituted aromatic aldehyde (e.g., benzaldehyde).
In a clean, dry round-bottom flask, dissolve 2'-aminoacetophenone (10 mmol) in absolute ethanol (20 mL).
To this solution, add the substituted aromatic aldehyde (10 mmol) in a 1:1 molar ratio.
Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.
The mixture is then refluxed with constant stirring for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
After the reaction is complete, the mixture is cooled to room temperature.
The solid product that precipitates out is collected by filtration.
The crude product is washed with a small amount of cold ethanol to remove any unreacted starting materials.
The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure Schiff base.
The purified crystals are dried in a desiccator.
Data Presentation
The following tables summarize typical quantitative data obtained for Schiff bases synthesized from 2'-aminoacetophenone and various aromatic aldehydes.
Table 1: Reaction Conditions and Physical Properties
Application Note & Protocol: A Validated HPLC Method for the Quantitative Determination of 2'-Aminoacetophenone
For Researchers, Scientists, and Drug Development Professionals Abstract This document details a validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2'-Aminoacetophenone. The d...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2'-Aminoacetophenone. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be simple, precise, accurate, and specific for its intended purpose. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines. This application note provides comprehensive experimental protocols for method validation and system suitability, making it a valuable resource for researchers, scientists, and drug development professionals requiring a reliable analytical method for 2'-Aminoacetophenone.
Introduction
2'-Aminoacetophenone is a chemical intermediate with applications in the synthesis of various pharmaceutical compounds and as a fragrance ingredient. Accurate and reliable quantitative analysis of 2'-Aminoacetophenone is crucial for quality control in manufacturing processes and for various research and development applications. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of chemical compounds. This application note describes a validated RP-HPLC method for the determination of 2'-Aminoacetophenone, providing detailed protocols and validation data to ensure its suitability and reliability.
Materials and Methods
Instrumentation
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Analytical balance
pH meter
Volumetric flasks and pipettes
Syringe filters (0.45 µm)
Chemicals and Reagents
2'-Aminoacetophenone reference standard (≥98% purity)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Phosphoric acid (analytical grade)
Chromatographic Conditions
Parameter
Condition
Column
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase
Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate
1.0 mL/min
Injection Volume
20 µL
Column Temperature
Ambient
Detection
UV at 241 nm
Run Time
Approximately 10 minutes
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 2'-Aminoacetophenone reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 2-20 µg/mL) for linearity studies.
Method Validation Protocols
The developed HPLC method was validated according to ICH guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
System Suitability
Before starting the validation experiments, the suitability of the chromatographic system was evaluated. This was done by injecting the standard solution (e.g., 10 µg/mL) six times. The acceptance criteria were:
Tailing factor (Asymmetry factor): ≤ 2.0
Theoretical plates: ≥ 2000
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by comparing the chromatograms of a blank (mobile phase), the standard solution, and a sample solution to check for any interference at the retention time of 2'-Aminoacetophenone.
Linearity
The linearity of the method was determined by analyzing a series of at least five concentrations of 2'-Aminoacetophenone over the range of 2-20 µg/mL. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.
Accuracy
The accuracy of the method was determined by the recovery of a known amount of 2'-Aminoacetophenone spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each concentration level, and the percentage recovery was calculated.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability: Six replicate injections of the standard solution at a single concentration were performed on the same day.
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst to assess the ruggedness of the method.
The precision was expressed as the Relative Standard Deviation (RSD) of the peak areas.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where:
σ = the standard deviation of the y-intercepts of the regression lines
S = the slope of the calibration curve
Robustness
The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, such as:
Flow rate (± 0.1 mL/min)
Mobile phase composition (e.g., ± 2% organic component)
Detection wavelength (± 2 nm)
The effect of these changes on the system suitability parameters was observed.
Results and Discussion
The developed HPLC method provided a well-resolved peak for 2'-Aminoacetophenone with a retention time of approximately 5-7 minutes. The validation results are summarized in the following tables.
Table 1: System Suitability Results
Parameter
Result
Acceptance Criteria
Tailing Factor
1.2
≤ 2.0
Theoretical Plates
>3000
≥ 2000
RSD of Peak Areas (%)
0.5%
≤ 2.0%
Table 2: Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
2
150,234
5
375,890
10
751,456
15
1,126,789
20
1,502,345
Correlation Coefficient (r²)
0.9995
Table 3: Accuracy (% Recovery)
Spiked Concentration (µg/mL)
Amount Recovered (µg/mL) (Mean ± SD, n=3)
% Recovery
8
7.95 ± 0.12
99.4%
10
10.08 ± 0.15
100.8%
12
11.92 ± 0.18
99.3%
Table 4: Precision Data
Precision Level
RSD (%) (n=6)
Acceptance Criteria
Repeatability
0.6%
≤ 2.0%
Intermediate Precision
0.8%
≤ 2.0%
Table 5: LOD and LOQ
Parameter
Value (µg/mL)
LOD
0.1
LOQ
0.3
The robustness study showed that minor variations in the chromatographic conditions did not significantly affect the system suitability parameters, indicating the reliability of the method.
Visualizations
Application
The Versatility of 2'-Aminoacetophenone in the Synthesis of Novel Dyes and Pigments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 2'-Aminoacetophenone, a versatile aromatic building block, serves as a crucial precursor in the synthesis of a diverse array of novel dyes and...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Aminoacetophenone, a versatile aromatic building block, serves as a crucial precursor in the synthesis of a diverse array of novel dyes and pigments. Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive acetyl moiety, allows for its participation in a variety of cyclization and condensation reactions. This application note explores the utility of 2'-aminoacetophenone in the creation of vibrant and functional chromophores, including azo dyes, fluorescent quinoline derivatives, and chalcone-based pigments. Detailed experimental protocols and collated quantitative data are provided to facilitate further research and development in this field.
I. Synthesis of Azo Dyes from 2'-Aminoacetophenone
Azo dyes, characterized by the (-N=N-) chromophore, represent a significant class of synthetic colorants. 2'-Aminoacetophenone can be readily diazotized and coupled with various aromatic compounds to yield a wide spectrum of colors.
Synthetic Pathway: Diazotization and Azo Coupling
The synthesis of azo dyes from 2'-aminoacetophenone is a two-step process. First, the primary aromatic amine of 2'-aminoacetophenone is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). This highly reactive diazonium salt is then immediately coupled with an electron-rich aromatic compound, such as a phenol or an aniline derivative, to form the stable azo dye.
Caption: General workflow for the synthesis of azo dyes from 2'-aminoacetophenone.
Experimental Protocol: Synthesis of a 2'-Aminoacetophenone-Based Azo Dye
Materials:
2'-Aminoacetophenone
Sodium Nitrite (NaNO₂)
Concentrated Hydrochloric Acid (HCl)
Phenol (or other coupling agent)
Sodium Hydroxide (NaOH)
Ice
Distilled Water
Ethanol (for recrystallization)
Procedure:
Diazotization:
Dissolve a specific molar equivalent of 2'-aminoacetophenone in a mixture of concentrated HCl and water.
Cool the solution to 0-5 °C in an ice bath with constant stirring.
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
Stir the mixture for an additional 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue-black).
Coupling:
In a separate beaker, dissolve an equimolar amount of the coupling agent (e.g., phenol) in an aqueous solution of sodium hydroxide.
Cool this solution to 0-5 °C in an ice bath.
Slowly add the previously prepared diazonium salt solution to the coupling agent solution with vigorous stirring.
A brightly colored precipitate of the azo dye should form immediately.
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete reaction.
Isolation and Purification:
Collect the precipitated dye by vacuum filtration.
Wash the solid with cold water until the filtrate is neutral.
Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain a purified product.
II. Synthesis of Fluorescent Quinolines via Friedländer Annulation
The Friedländer synthesis is a powerful method for constructing quinoline rings, which often form the core of fluorescent dyes. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. 2'-Aminoacetophenone is an ideal substrate for this reaction.
Synthetic Pathway: Friedländer Synthesis
In the Friedländer synthesis, 2'-aminoacetophenone reacts with a carbonyl compound containing an α-methylene group (e.g., another ketone or an ester) in the presence of an acid or base catalyst. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring system.
Technical Support Center: Synthesis of 2'-Aminoacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2'-Aminoaceto...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2'-Aminoacetophenone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2'-Aminoacetophenone?
A1: The primary methods for synthesizing 2'-Aminoacetophenone include:
Reduction of 2'-Nitroacetophenone: This is a widely used method involving the reduction of the nitro group to an amine.
Friedel-Crafts Acylation of Anilines: This method involves the acylation of an aniline derivative. However, it presents challenges due to the basicity of the amino group.[1]
From Isatoic Anhydride: Reaction of isatoic anhydride with an organometallic reagent like methyl lithium can produce 2'-Aminoacetophenone.[2][3]
Fries Rearrangement of N-Acylanilides: This involves the rearrangement of an N-acylanilide to form the corresponding amino ketone.[4]
Amino Substitution of 2'-Haloacetophenones: This method involves the displacement of a halogen atom with an amino group.[4]
Q2: I am getting a low yield in my synthesis. What are the general factors I should investigate?
A2: Low yields can result from various factors across different synthetic routes. General areas to investigate include:
Purity of Starting Materials: Ensure the purity of your reactants and solvents, as impurities can interfere with the reaction.
Reaction Conditions: Temperature, reaction time, and atmospheric conditions (e.g., inert atmosphere) are critical. Deviations from optimal conditions can lead to side reactions or incomplete conversion.
Catalyst Activity: If using a catalyst, ensure it is active and not poisoned. For instance, in Friedel-Crafts acylations, the Lewis acid catalyst can be deactivated by the basic nitrogen of aniline.[1]
Work-up and Purification: Product loss can occur during the work-up and purification steps. Optimize extraction and purification methods to minimize such losses.
Q3: What are the common side products in the synthesis of 2'-Aminoacetophenone?
A3: The formation of side products is dependent on the synthetic method used.
Friedel-Crafts Acylation: Polysubstitution on the aromatic ring can occur. Also, the reaction of the Lewis acid with the amine can lead to undesired complexes.
Reduction of 2'-Nitroacetophenone: Incomplete reduction can leave starting material. Over-reduction can potentially affect the ketone functionality, although the nitro group is generally more susceptible to reduction. Cyclization to form 1-indolinone has been observed as a side product, particularly with Pd/Carbon catalysts.[5]
Fries Rearrangement: The formation of the para-isomer (4'-Aminoacetophenone) is a common side product.
Q4: How can I purify the final 2'-Aminoacetophenone product?
A4: Common purification techniques for 2'-Aminoacetophenone include:
Recrystallization: This is a widely used method for purifying solid compounds. A suitable solvent system needs to be identified where the compound has high solubility at high temperatures and low solubility at low temperatures.[6][7][8][9]
Column Chromatography: For separating the desired product from closely related impurities, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system is effective.[10][11]
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.
Troubleshooting Guides
Method 1: Reduction of 2'-Nitroacetophenone
Problem: Low Yield or Incomplete Reaction
Possible Cause
Troubleshooting Step
Inactive Catalyst
Use a fresh batch of catalyst. Ensure proper handling and storage to prevent deactivation.
Insufficient Reducing Agent
Increase the molar ratio of the reducing agent to the starting material.
Suboptimal Reaction Temperature
Optimize the reaction temperature. Some reductions may require heating to proceed at a reasonable rate.
Poor Catalyst-Substrate Contact
Ensure efficient stirring to maintain a good suspension of the catalyst in the reaction mixture.
Problem: Formation of Side Products (e.g., 1-indolinone)
Possible Cause
Troubleshooting Step
Catalyst Choice
The choice of catalyst can influence selectivity. For example, Pd/C has been reported to promote the formation of 1-indolinone.[5] Consider screening different catalysts such as Pt/C, Raney Nickel, or using other reducing systems like Sn/HCl.
Reaction Conditions
Adjusting the temperature and pressure may help to minimize the formation of side products.
Method 2: Friedel-Crafts Acylation of Anilines
Problem: Low or No Product Formation
Possible Cause
Troubleshooting Step
Deactivation of Lewis Acid Catalyst
The lone pair on the nitrogen of the aniline can form a complex with the Lewis acid (e.g., AlCl₃), deactivating it.[1] To overcome this, protect the amino group as an amide (e.g., acetanilide) before performing the acylation. The protecting group can be removed later by hydrolysis.
Insufficient Catalyst
Use a stoichiometric amount or even an excess of the Lewis acid catalyst, as it can be consumed by complexation.
Low Reactivity of Acylating Agent
Use a more reactive acylating agent, such as an acyl chloride, in preference to an anhydride.
Method 3: Synthesis from Isatoic Anhydride and Methyl Lithium
Problem: Low Yield
Possible Cause
Troubleshooting Step
Moisture in Reaction
This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).[4] Use anhydrous solvents.
Incorrect Reaction Temperature
The reaction should be maintained at a very low temperature (e.g., below -50 °C) to minimize side reactions.[4][12]
Slow Addition of Reagents
Add the isatoic anhydride solution dropwise to the methyl lithium solution to maintain a low temperature and control the reaction rate.[4][12]
Stoichiometry of Reagents
The molar ratio of methyl lithium to isatoic anhydride is crucial. An excess of methyl lithium is often used to ensure complete reaction.[12]
Quantitative Data
Table 1: Comparison of Catalysts for the Reduction of 4-Nitroacetophenone
Protocol 1: Synthesis of 2'-Aminoacetophenone from Isatoic Anhydride[12]
Preparation: Add 200 mL of a 1.0 M solution of methyl lithium in tetrahydrofuran (THF) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
Reactant Addition: Dissolve 16.3 g (0.1 mol) of isatoic anhydride in 37 mL of anhydrous THF. Add this solution dropwise to the stirred methyl lithium solution over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.
Reaction: After the addition is complete, continue stirring the reaction mixture at -78 °C for 1 hour.
Quenching: Slowly add 80 mL of water to the reaction mixture to quench the excess methyl lithium.
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation to obtain 2'-Aminoacetophenone.
Protocol 2: General Procedure for Recrystallization[6][7][8][9]
Solvent Selection: Choose a solvent or a solvent pair in which 2'-Aminoacetophenone is highly soluble at elevated temperatures and poorly soluble at low temperatures.
Dissolution: Dissolve the crude 2'-Aminoacetophenone in a minimum amount of the hot solvent in an Erlenmeyer flask.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
Recrystallization and purification techniques for 2'-Aminoacetophenone.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization and purification of 2'-Aminoacetophenone. Frequently Asked Questions...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization and purification of 2'-Aminoacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 2'-Aminoacetophenone?
A1: Selecting the ideal solvent is critical for effective recrystallization. 2'-Aminoacetophenone is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] A good starting point for single-solvent recrystallization is a solvent in which the compound is highly soluble when hot but sparingly soluble at room temperature. Ethanol or a mixed solvent system, such as ethanol-water or dichloromethane-hexanes, is often effective.[3] The choice may depend on the specific impurities present.
Q2: What are the common impurities found in crude 2'-Aminoacetophenone?
A2: Impurities largely depend on the synthetic route used for its preparation. Common starting materials include isatoic anhydride, ortho-nitroacetophenone, and N-acetylaniline.[4] Potential impurities can include unreacted starting materials, reagents, and isomers (e.g., 4'-Aminoacetophenone) if the synthesis is not highly regioselective.
Q3: What kind of yield and purity can I expect after recrystallization?
A3: A properly executed recrystallization should significantly improve purity. While the yield from the recrystallization step alone will vary, synthesis procedures that include a final purification step report high overall purity and yield. For example, a synthesis from isatoic anhydride reports a final product purity of 99.1-99.3% with an overall molar yield of up to 90.5%.[4]
Q4: Can I use other purification techniques besides recrystallization?
A4: Yes. If recrystallization does not yield the desired purity, or if impurities have similar solubility profiles, other techniques can be employed. Column chromatography, particularly using silica gel with an eluent system like ethyl acetate-hexanes, is a common alternative for purifying 2'-Aminoacetophenone and its derivatives.[3] High-Performance Liquid Chromatography (HPLC) can also be used for analysis and preparative separation.[5]
Q5: My 2'-Aminoacetophenone is a yellow to brown liquid. Is this normal?
A5: Yes, 2'-Aminoacetophenone is typically described as a yellow to yellow-brown liquid at room temperature.[6] It has a characteristic grape-like odor.[6]
Troubleshooting Recrystallization
This guide addresses common issues encountered during the recrystallization of 2'-Aminoacetophenone.
Problem
Possible Cause(s)
Solution(s)
Compound "oils out" instead of forming crystals.
1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated and cooling too quickly. 3. High concentration of impurities depressing the melting point.
1. Choose a lower-boiling point solvent. 2. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 3. Consider a preliminary purification step like a silica plug or charcoal treatment if impurities are significant.
No crystals form upon cooling.
1. Too much solvent was used. 2. The solution is not saturated. 3. The solution is cooling too slowly, or crystallization requires nucleation.
1. Boil off some of the solvent to concentrate the solution and attempt to cool again. 2. If using a mixed-solvent system, add the "poor" solvent (e.g., water or hexanes) dropwise to the warm solution until it becomes slightly cloudy, then clarify with a drop of the "good" solvent before cooling. 3. Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure 2'-Aminoacetophenone.
Very low recovery/yield of crystals.
1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during a hot filtration step. 3. Crystals were washed with a solvent that was not chilled.
1. Concentrate the mother liquor and cool for a second crop of crystals. 2. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. Use a slight excess of hot solvent. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution.
Crystals are discolored or appear impure.
1. Colored impurities are co-crystallizing with the product. 2. Rapid crystal formation has trapped impurities within the crystal lattice.
1. Before crystallization, treat the hot solution with a small amount of activated charcoal to adsorb colored impurities, then hot filter before cooling. 2. Ensure the solution cools slowly to allow for selective crystal growth. If crystals form too quickly, re-heat, add a little more solvent, and cool again.
Quantitative Data Summary
Parameter
Value
Source/Method
Purity (Post-Purification)
99.1% - 99.3%
Synthesis from Isatoic Anhydride followed by vacuum rectification[4]
Protocol 1: Recrystallization using a Mixed Solvent System (Dichloromethane/Hexanes)
This protocol is adapted from a procedure for a derivative of 2'-Aminoacetophenone and is a good starting point for purification.[3]
Dissolution: Dissolve the crude 2'-Aminoacetophenone in a minimal amount of hot dichloromethane. The goal is to create a saturated or near-saturated solution.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, warm flask.
Induce Crystallization: While the dichloromethane solution is still warm, slowly add hexanes dropwise with swirling until the solution becomes persistently cloudy. This indicates the saturation point has been reached.
Clarification: Add a few drops of hot dichloromethane to just redissolve the cloudiness, resulting in a clear, saturated solution.
Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold hexanes (or a pre-chilled dichloromethane/hexanes mixture) to remove residual soluble impurities.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Alternative Purification by Column Chromatography
If recrystallization is ineffective, flash column chromatography can be used.[3]
Column Packing: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexanes).
Sample Loading: Dissolve the crude 2'-Aminoacetophenone in a minimal amount of the chromatography eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
Elution: Begin elution with a low-polarity solvent system (e.g., a mixture of ethyl acetate and hexanes, starting with a low concentration of ethyl acetate).
Fraction Collection: Gradually increase the polarity of the eluent and collect fractions.
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure 2'-Aminoacetophenone.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualized Workflows
Caption: Workflow for mixed-solvent recrystallization.
Caption: Decision tree for troubleshooting common issues.
Optimizing reaction conditions for the synthesis of 2'-Aminoacetophenone derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-aminoacetophenone and i...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-aminoacetophenone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2'-aminoacetophenone derivatives?
A1: Several common methods are employed for the synthesis of 2'-aminoacetophenone derivatives. The choice of method often depends on the availability of starting materials, desired scale, and substituent tolerance. The primary routes include:
Friedel-Crafts Acylation of Anilines: This method involves the reaction of a substituted aniline with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] However, this method can be problematic due to the aniline's amino group coordinating with the Lewis acid, deactivating the ring towards acylation.[2][3]
Reduction of 2'-Nitroacetophenone Derivatives: This is a widely used and often high-yielding method. The nitro group of a 2'-nitroacetophenone derivative is reduced to an amino group. Common reducing agents include tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst).
From Isatoic Anhydride: Reaction of isatoic anhydride with an organometallic reagent like methyl lithium can produce 2'-aminoacetophenone.[4] This method can offer good yields and purity.
Intramolecular Rearrangement of N-Acetylaniline: Catalyzed by aluminum chloride, N-acetylaniline can undergo an intramolecular rearrangement to form 2'-aminoacetophenone, though this can lead to waste generation and purification challenges.[1]
Q2: I am observing a low yield in my Friedel-Crafts acylation of an aniline derivative. What are the possible causes and solutions?
A2: Low yields in the Friedel-Crafts acylation of anilines are a common issue. Here’s a troubleshooting guide:
Lewis Acid Complexation: The primary issue is often the complexation of the Lewis acid catalyst (e.g., AlCl₃) with the amino group of the aniline. This deactivates the aromatic ring towards electrophilic substitution.
Solution: Protect the amino group before acylation. Common protecting groups for anilines include acetyl or trifluoroacetyl groups. The protected aniline is then subjected to the Friedel-Crafts reaction, followed by deprotection to yield the desired 2'-aminoacetophenone derivative.
Catalyst Inactivity: The Lewis acid may be inactive due to moisture.
Solution: Ensure all reagents and glassware are scrupulously dry. Use freshly opened or properly stored anhydrous Lewis acids.
Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because both the starting material and the product can form complexes with it.[5]
Solution: Increase the molar equivalents of the Lewis acid.
Reaction Temperature: The reaction temperature might be too low or too high.
Solution: Optimize the reaction temperature. Some reactions proceed well at room temperature, while others may require gentle heating.[6]
Q3: My reduction of a 2'-nitroacetophenone derivative is incomplete or resulting in side products. How can I optimize this reaction?
A3: Incomplete reduction or the formation of side products can be addressed by carefully controlling the reaction conditions.
Choice of Reducing Agent: The effectiveness of the reducing agent can vary depending on the specific substrate.
Solution: If using SnCl₂/HCl, ensure sufficient equivalents of the reagent and adequate reaction time. For catalytic hydrogenation, the choice of catalyst (e.g., Pd/C, PtO₂) and solvent can be critical.
Reaction Temperature: The reaction temperature can influence the rate and selectivity of the reduction.
Solution: For SnCl₂ reductions, heating is often required.[7] For catalytic hydrogenation, the reaction is often run at room temperature, but adjusting the temperature and pressure may be necessary.
pH Control during Workup: The workup procedure is crucial for isolating the product.
Solution: After reduction with SnCl₂, the reaction mixture is typically made basic (e.g., with NaOH or NaHCO₃) to precipitate the tin salts and liberate the free amine. Ensure the pH is sufficiently high to achieve this.
Q4: What are some common side products in the synthesis of 2'-aminoacetophenone derivatives and how can they be minimized?
A4: Side product formation can significantly impact yield and purity.
Friedel-Crafts Acylation:
Polyacylation: Introduction of more than one acyl group onto the aromatic ring. This is less common in acylation compared to alkylation because the first acyl group deactivates the ring.[5]
Isomer Formation: Acylation at the para-position to the amino group can occur. The ortho/para selectivity is influenced by the directing effect of the amino group and steric hindrance.
Minimization: Protecting the amino group can improve regioselectivity. Careful control of reaction time and temperature can also help.
Reduction of 2'-Nitroacetophenone:
Over-reduction: Reduction of the ketone functionality to an alcohol or even a methylene group.
Minimization: Choose a chemoselective reducing agent that preferentially reduces the nitro group over the ketone. Catalytic transfer hydrogenation has been shown to be effective for the chemoselective reduction of nitroacetophenones.
Incomplete Reduction: Formation of intermediate reduction products like nitroso or hydroxylamino species.
Minimization: Ensure sufficient reaction time and an adequate amount of the reducing agent.
Q5: What are the recommended methods for purifying 2'-aminoacetophenone derivatives?
A5: Purification is essential to obtain a high-purity product.
Column Chromatography: This is a very common and effective method for purifying 2'-aminoacetophenone derivatives.
Stationary Phase: Silica gel is typically used.
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed. The polarity of the eluent is optimized to achieve good separation.
Recrystallization: If the product is a solid, recrystallization can be an excellent method for purification.
Solvent Selection: Choose a solvent or solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, such as in pharmaceutical applications, preparative HPLC can be used.
Column: A reverse-phase column (e.g., C18) is often suitable.[8][9]
Mobile Phase: A gradient of water and an organic solvent like acetonitrile, often with an additive like trifluoroacetic acid (TFA), is used.[9]
Troubleshooting Guides
Low Yield
Symptom
Possible Cause
Suggested Solution
Friedel-Crafts Acylation
Low conversion of starting material
Inactive Lewis acid catalyst
Use fresh, anhydrous Lewis acid. Ensure all glassware and solvents are dry.
Insufficient amount of Lewis acid
Increase the molar equivalents of the Lewis acid (often stoichiometric amounts are needed).[5]
Deactivation of the aromatic ring by the amino group
Protect the amino group prior to acylation (e.g., as an acetamide).
Reduction of 2'-Nitroacetophenone
Incomplete reaction
Insufficient reducing agent or reaction time
Increase the amount of reducing agent and/or prolong the reaction time. Monitor the reaction by TLC.
Use fresh catalyst. Ensure the system is properly purged and under a positive pressure of hydrogen.
Product loss during workup
Incomplete extraction of the product
Perform multiple extractions with an appropriate organic solvent. Adjust the pH of the aqueous layer to ensure the product is in its free amine form.
Formation of Impurities
Symptom
Possible Cause
Suggested Solution
Friedel-Crafts Acylation
Presence of para-isomer
Poor regioselectivity
Protect the amino group to favor ortho-acylation. Optimize the reaction temperature.
Reduction of 2'-Nitroacetophenone
Over-reduction of the ketone
Non-selective reducing agent
Use a chemoselective reducing agent known to preferentially reduce nitro groups (e.g., certain catalytic transfer hydrogenation systems).[10]
Presence of colored impurities
Formation of oxidation or side-reaction products
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Purify the product promptly after the reaction.
Experimental Protocols
Protocol 1: Synthesis of 2'-Aminoacetophenone via Reduction of 2'-Nitroacetophenone with Tin(II) Chloride
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.
Materials:
2'-Nitroacetophenone
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Concentrated hydrochloric acid (HCl)
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)
Ethyl acetate
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask
Reflux condenser
Stirring plate and stir bar
Separatory funnel
Procedure:
In a round-bottom flask, dissolve 2'-nitroacetophenone (1 equivalent) in ethanol or a suitable solvent.
Add tin(II) chloride dihydrate (3-4 equivalents) to the solution.
Slowly add concentrated hydrochloric acid. The reaction is often exothermic.
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Cool the reaction mixture to room temperature.
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic (pH > 8). A precipitate of tin salts will form.
Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter and concentrate the organic layer under reduced pressure to obtain the crude 2'-aminoacetophenone.
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2'-Aminoacetophenone Derivatives
Synthetic Method
Starting Material
Reagents
Typical Yield
Key Advantages
Key Disadvantages
Reference
Friedel-Crafts Acylation
Aniline
Acetyl chloride, AlCl₃
Variable
Direct C-C bond formation
Ring deactivation, potential for side products, waste generation
Troubleshooting common issues in 2'-Aminoacetophenone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2'-Aminoacetophenone. The information is tailored for resea...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2'-Aminoacetophenone. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2'-Aminoacetophenone?
A1: There are several common methods for synthesizing 2'-Aminoacetophenone, each with its own advantages and disadvantages. The primary routes include:
Friedel-Crafts acylation of aniline or its derivatives: This classic method involves the acylation of aniline with an acetylating agent. However, it is often plagued by difficult post-treatment and significant waste generation.[1]
Reduction of 2'-nitroacetophenone: This method can provide good yields but is often limited by the commercial availability of the starting material, 2'-nitroacetophenone.[1] A notable side reaction is the formation of 1-indolinone.[2][3]
From isatoic anhydride and an organometallic reagent: A more modern approach involves the reaction of isatoic anhydride with an organolithium or Grignard reagent. This method can produce high yields and purity but requires strict control of reaction conditions.[4][5][6]
Intramolecular rearrangement of N-acetylaniline: This method can also be used but often results in the formation of isomeric byproducts and generates a significant amount of waste, making purification challenging.[1]
Q2: I am getting a very low yield. What are the general causes?
A2: Low yields in organic synthesis can stem from a variety of factors. Before troubleshooting a specific reaction, consider these general points:
Reagent Purity and Stoichiometry: Ensure all starting materials and reagents are pure and dry. Inaccurate weighing or calculation of stoichiometry can significantly impact the yield.
Reaction Conditions: Temperature, reaction time, and stirring are critical. Inconsistent heating, insufficient reaction time, or poor mixing can lead to incomplete reactions.[7]
Atmosphere Control: For reactions sensitive to air or moisture, ensure your glassware is properly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[7]
Work-up and Purification Losses: Product can be lost during extraction, filtration, and chromatography. Ensure complete extraction from the aqueous layer and thorough rinsing of all glassware and filter cakes.[8][9] Volatility of the product can also lead to losses during solvent removal.[9]
Q3: What is the best method for purifying crude 2'-Aminoacetophenone?
A3: Recrystallization is a common and effective method for purifying 2'-Aminoacetophenone. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization include:
The ideal solvent or solvent pair will depend on the impurities present in your crude product. It is often necessary to perform small-scale trials to find the optimal recrystallization conditions. Column chromatography can also be used for purification, especially for removing isomers or byproducts with similar solubility.
Troubleshooting Guides by Synthetic Route
Route 1: Friedel-Crafts Acylation of Aniline/Anilide
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Reaction
Formation of a stable complex between the Lewis acid (e.g., AlCl₃) and the amino group of aniline, deactivating the ring.
Protect the amino group as an acetanilide before acylation. Use a milder Lewis acid that has less affinity for the nitrogen, such as zinc chloride.
Formation of Multiple Products (Isomers)
The amino group is an ortho-, para-director, leading to a mixture of 2'- and 4'-aminoacetophenone. The N-acetyl group can also be cleaved and reattach to the ring.[11]
Use a protecting group on the nitrogen that is stable under the reaction conditions. Optimize the reaction temperature and catalyst to favor the desired isomer. Purification by column chromatography may be necessary.
Difficult Work-up
The Lewis acid needs to be quenched and removed, which can be a tedious process.
Follow a standard quenching procedure by slowly adding the reaction mixture to ice, followed by extraction. Ensure the pH is adjusted correctly to facilitate the separation of the product.
Ensure the catalyst (e.g., Pd/C) is fresh and active. Use a sufficient excess of the reducing agent (e.g., H₂, NaBH₄, or Sn/HCl). Optimize the reaction temperature and pressure according to literature procedures.
Formation of 1-Indolinone Side Product
Internal cyclization of an intermediate, particularly when using a Pd/Carbon catalyst.[3]
The selectivity for this side product is typically around 10%.[3] Modifying the catalyst or reaction conditions may reduce its formation. Purification by column chromatography or careful recrystallization can remove this impurity.
Over-reduction of the Ketone
The ketone group can be reduced to an alcohol, especially with strong reducing agents or harsh conditions.
Choose a chemoselective reducing agent that preferentially reduces the nitro group over the ketone. Carefully control the reaction time and temperature.
Route 3: From Isatoic Anhydride and Methyl Lithium
Issue
Potential Cause(s)
Suggested Solution(s)
Low Yield
Presence of moisture, which quenches the highly reactive methyl lithium. Incorrect reaction temperature leading to side reactions.
Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. Maintain a low reaction temperature (e.g., -78 °C) throughout the addition of the reagents.[1][5]
Formation of Byproducts
Side reactions due to incorrect stoichiometry or temperature fluctuations.
Use the correct molar ratio of methyl lithium to isatoic anhydride, typically a slight excess of the organometallic reagent.[5] Add the reagents slowly and dropwise to maintain a consistent low temperature.[1]
Difficult to Initiate Reaction
Poor quality of the methyl lithium reagent.
Use freshly titrated or a new bottle of methyl lithium to ensure its activity.
Data Presentation
Table 1: Comparison of Common 2'-Aminoacetophenone Synthesis Methods
Synthetic Route
Typical Yield
Key Reaction Conditions
Advantages
Disadvantages
Friedel-Crafts Acylation of Aniline
Variable, often moderate to low
Lewis acid (e.g., AlCl₃), acetylating agent
Readily available starting materials
Formation of isomers, difficult work-up, large amount of waste[1]
Requires handling of pyrophoric and moisture-sensitive reagents, strict anhydrous conditions necessary
Rearrangement of N-acetylaniline
Moderate
Lewis acid (e.g., AlCl₃)
Inexpensive starting material
Formation of para-isomer, significant waste generation, difficult purification[1]
Experimental Protocols
Protocol 1: Synthesis from Isatoic Anhydride and Methyl Lithium
This protocol is adapted from a patented procedure and is known for its high yield and purity.
Materials:
Isatoic anhydride
Methyl lithium (solution in THF or ether)
Anhydrous tetrahydrofuran (THF)
Water
Inert gas (Nitrogen or Argon)
Procedure:
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
Charge the flask with a solution of methyl lithium in THF.
Cool the flask to -78 °C using a dry ice/acetone bath.
In a separate flame-dried flask, dissolve isatoic anhydride in anhydrous THF.
Slowly add the isatoic anhydride solution dropwise to the cooled methyl lithium solution, ensuring the internal temperature does not rise above -70 °C.
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.
Once the reaction is complete, quench the reaction by the slow, dropwise addition of water at -78 °C.
Allow the mixture to warm to room temperature.
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2'-Aminoacetophenone.
Purify the crude product by vacuum distillation or recrystallization.
Protocol 2: Reduction of 2'-Nitroacetophenone using Tin and HCl
This is a classic method for the reduction of aromatic nitro compounds.
Materials:
2'-Nitroacetophenone
Granulated tin
Concentrated hydrochloric acid (HCl)
Sodium hydroxide (NaOH) solution
Ethanol or Methanol
Procedure:
In a round-bottom flask, add 2'-Nitroacetophenone and granulated tin.
Slowly add concentrated HCl to the mixture while stirring. The reaction is exothermic and may require cooling in an ice bath to control the temperature.
After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
Cool the reaction mixture to room temperature.
Carefully neutralize the excess acid by the slow addition of a concentrated NaOH solution until the mixture is basic. Tin salts will precipitate.
Filter the mixture to remove the tin salts.
Extract the filtrate with an organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude 2'-Aminoacetophenone by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 2'-Aminoacetophenone from isatoic anhydride.
Caption: Troubleshooting decision tree for low yield in 2'-Aminoacetophenone synthesis.
Methods for removing color impurities from 2'-Aminoacetophenone
Technical Support Center: Purification of 2'-Aminoacetophenone Welcome to the technical support center for handling 2'-Aminoacetophenone. This resource provides detailed troubleshooting guides and frequently asked questi...
Author: BenchChem Technical Support Team. Date: November 2025
Technical Support Center: Purification of 2'-Aminoacetophenone
Welcome to the technical support center for handling 2'-Aminoacetophenone. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing color impurities from 2'-Aminoacetophenone.
Frequently Asked Questions (FAQs)
Q1: Why is my 2'-Aminoacetophenone sample colored?
A1: Pure 2'-Aminoacetophenone is typically a yellow to yellow-brown liquid or solid[1][2]. The color can intensify due to the presence of oxidized species, by-products from synthesis, or degradation products formed during storage. Its inherent color is a starting point, but darker shades like brown or red-brown often indicate impurities that may need to be removed for sensitive downstream applications[3][4].
Q2: What are the primary methods for removing color impurities from 2'-Aminoacetophenone?
A2: The most common and effective methods for decolorizing 2'-Aminoacetophenone and similar organic compounds are:
Activated Carbon (Charcoal) Treatment: Highly effective for adsorbing a wide range of colored organic impurities.[5][6][7]
Column Chromatography: A versatile technique that separates the desired compound from impurities based on differential adsorption to a stationary phase.[3][8][9]
Recrystallization: Suitable if the product is a solid or can be easily solidified. This method purifies by separating the compound from soluble impurities based on differences in solubility.[10]
Q3: Which purification method should I choose?
A3: The choice of method depends on the nature of the impurities, the required purity level, and the scale of your experiment.
For general decolorization: Activated carbon is often the quickest and most straightforward method for removing bulk color.[6][11]
For high-purity applications: Column chromatography provides the highest resolution, separating the target compound from both colored and non-colored impurities.[3][8]
For solid, crystalline products: Recrystallization is an efficient and scalable method for removing soluble impurities.[10]
A general workflow for selecting a purification method is outlined below.
Caption: Workflow for selecting a purification method.
Troubleshooting Guide: Activated Carbon Treatment
Q4: My activated carbon treatment was ineffective; the solution is still colored. What went wrong?
A4: Several factors can lead to inefficient decolorization with activated carbon. Consider the following troubleshooting steps:
Insufficient Amount of Carbon: The amount of activated carbon is critical. Typically, 0.1% to 3% (w/v) is used, but this can vary.[11] If color persists, try incrementally increasing the amount.
Incorrect Carbon Type: Activated carbons have different pore structures and surface properties depending on their source material (e.g., wood, coconut shell) and activation method.[5][11][12] A carbon that is effective for one type of impurity may not be for another. Consider testing a different type of activated carbon.
Inadequate Contact Time or Temperature: Adsorption is a time-dependent process. Ensure you are stirring the mixture for a sufficient duration, typically 30-60 minutes.[11] Gently heating the solution (if the compound is stable) can sometimes improve efficiency, but high temperatures can also cause degradation.
pH of the Solution: The adsorption of some impurities can be pH-dependent.[7] The effectiveness of wood-based activated carbon, for instance, is often higher in neutral or slightly acidic conditions.[7]
Solvent Effects: The decolorizing effect of activated carbon is generally stronger in aqueous solutions and weaker in organic solvents.[11] If possible, use a solvent in which the impurities are strongly adsorbed but the product has limited affinity for the carbon.
Gently warm the solution, monitoring for product stability.
Solvent
Various Organic
Test a less polar or more polar solvent if compatible.
Q5: I am losing a significant amount of my product during activated carbon treatment. How can I prevent this?
A5: Product loss occurs when 2'-Aminoacetophenone itself adsorbs to the activated carbon. To mitigate this:
Use the Minimum Effective Amount: Avoid using a large excess of activated carbon. Start with a small amount (e.g., 0.5% w/v) and add more only if necessary.
Perform a "Hot Filtration": For solutions that were heated, filter the activated carbon while the solution is still warm. This can reduce the amount of product that crystallizes on and co-precipitates with the carbon.
Wash the Carbon: After filtering the bulk solution, wash the activated carbon cake with a small amount of fresh, clean solvent to recover any adsorbed product. Combine this wash with your main filtrate.
Troubleshooting Guide: Column Chromatography
Q6: I am trying to purify 2'-Aminoacetophenone by column chromatography, but I'm getting poor separation from the colored impurities. What should I do?
A6: Poor separation can result from an improper choice of stationary or mobile phase.
Optimize the Solvent System (Mobile Phase): Finding the right solvent system is key. Use Thin-Layer Chromatography (TLC) to screen different solvent mixtures first. For normal-phase chromatography (e.g., using silica gel), you might start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate or methyl-t-butyl ether (MTBE).[3] The goal is to find a system where the Rf of 2'-Aminoacetophenone is around 0.3, and it is well-separated from the colored spots.
Consider Reversed-Phase Chromatography: If the colored impurities are non-polar and difficult to separate from your product on silica (normal-phase), reversed-phase chromatography may be a better option.[3] This uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (like acetonitrile/water or methanol/water).[3][13]
Improve Column Packing and Loading: Ensure the column is packed uniformly without any cracks or channels. Apply the sample in a concentrated band at the top of the column. Overloading the column with too much crude product will lead to broad bands and poor separation.
Q7: The colored band is smearing and co-eluting with my product. How can I fix this?
A7: Band smearing or "tailing" can be caused by several issues:
Sample Overload: You may have loaded too much material onto the column. Reduce the amount of crude product for the column size.
Inappropriate Loading Solvent: Dissolve your crude product in the weakest possible solvent (i.e., the initial mobile phase) before loading it onto the column. Dissolving it in a strong solvent will cause the band to spread prematurely.
Column Degradation: For silica-based amino columns used in aqueous environments, the column can degrade over time, especially at high pH, leading to shifting retention times and poor peak shape.[14] Ensure your mobile phase pH is compatible with the stationary phase.
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon
This protocol describes a general procedure for removing color impurities from a solution of 2'-Aminoacetophenone.
Dissolution: Dissolve the crude 2'-Aminoacetophenone in a suitable organic solvent (e.g., ethanol, ethyl acetate) to a concentration of approximately 5-10% (w/v).
Addition of Carbon: To the stirred solution, add powdered activated carbon. Start with 1-2% of the solute weight (e.g., 100-200 mg of carbon for 10 g of crude product).
Adsorption: Stir the mixture at room temperature for 30-60 minutes. Gentle heating (40-50°C) may be applied if necessary, but monitor for potential degradation.
Filtration: Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon. The celite pad is crucial for removing very fine carbon particles.
Washing: Wash the filter cake with a small amount of the fresh solvent to recover any residual product.
Concentration: Combine the filtrate and the washings, and remove the solvent by rotary evaporation to yield the decolorized product.
Caption: Experimental workflow for activated carbon treatment.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general method for purifying 2'-Aminoacetophenone using normal-phase flash chromatography.
Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., heptane:ethyl acetate) that gives the product an Rf value of ~0.3 and separates it from impurities.
Column Packing: Pack a glass column with silica gel using the chosen non-polar solvent (the "weak" eluent).
Sample Loading: Dissolve the crude 2'-Aminoacetophenone in a minimal amount of dichloromethane or the weak eluent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent.[3] Carefully add the sample to the top of the packed column.
Elution: Begin eluting the column with the weak solvent. Gradually increase the proportion of the polar solvent (the "strong" eluent) according to a predefined gradient.
Fraction Collection: Collect the eluent in a series of fractions.
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified 2'-Aminoacetophenone.
Caption: Experimental workflow for flash column chromatography.
Technical Support Center: Scale-Up Production of 2'-Aminoacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 2'-Aminoacetophenone....
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 2'-Aminoacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for 2'-Aminoacetophenone at an industrial scale?
A1: Several synthesis routes for 2'-Aminoacetophenone have been reported, each with distinct challenges for scale-up:
Friedel-Crafts Acylation of Aniline: This method involves the direct acylation of aniline. However, it is often problematic on a large scale due to difficult post-treatment and significant waste generation.[1] The aniline's amino group can react with the Lewis acid catalyst, deactivating the ring and complicating the reaction.[2][3][4]
Reduction of 2'-Nitroacetophenone: This is a common route involving the reduction of a nitro group to an amine. The primary challenge for scale-up is the limited commercial availability of the starting material, 2'-nitroacetophenone.[1] The nitration step to produce this precursor is highly exothermic and can be hazardous on a large scale if not properly controlled.[5]
From Isatoic Anhydride: A method involving the reaction of isatoic anhydride with methyl lithium has been developed. This route is reported to have a simple process, high purity (>99%), and high yield (>85%), making it suitable for industrial production.[6]
Intramolecular Rearrangement of N-acetylaniline: This method uses aluminum chloride to catalyze the rearrangement. It is often not preferred for scale-up due to significant waste generation and difficulties in product purification.[1]
Q2: What are the main safety concerns when scaling up the production of 2'-Aminoacetophenone?
A2: The primary safety concern is managing the highly exothermic nature of nitration reactions (if producing the 2'-nitroacetophenone precursor).[5][7] Poor heat control on a large scale can lead to runaway reactions. Additionally, 2'-Aminoacetophenone itself is classified as a skin, eye, and respiratory irritant, requiring appropriate personal protective equipment (PPE) and handling protocols.[8]
Q3: Why is continuous flow synthesis recommended for the production of related aminoacetophenones?
A3: Continuous flow synthesis offers significant advantages for safety and consistency, especially for hazardous reactions like nitration.[9][10] By using microreactors or tubular reactors, the reaction volume at any given time is small, allowing for superior heat transfer and temperature control. This minimizes the risk of runaway reactions. Continuous processes can also lead to higher yields and more consistent product quality compared to batch operations.[5]
Troubleshooting Guide
Issue 1: Low Yield in Friedel-Crafts Acylation Route
Question: We are attempting to scale up the Friedel-Crafts acylation of aniline to produce 2'-Aminoacetophenone, but our yields are significantly lower than in the lab. What could be the cause?
Answer: Low yields in this reaction during scale-up are common. The primary reason is the interaction between the aniline's amino group (a Lewis base) and the Lewis acid catalyst (e.g., AlCl₃).[2][3] This forms a complex that deactivates the aromatic ring towards the desired acylation. To mitigate this, consider protecting the amine group as an amide before the Friedel-Crafts reaction. The amide can be hydrolyzed back to the amine after the acylation is complete.[3]
Issue 2: Poor Isomer Selectivity and Impurities during Nitration
Question: In the synthesis of the 2'-nitroacetophenone precursor, we are getting a high ratio of the meta-isomer and other impurities. How can we improve the ortho-selectivity and purity?
Answer: Isomer control is a major challenge in nitration.
Temperature Control: The reaction is highly exothermic, and poor temperature control can lead to side reactions and reduced selectivity. Implementing a continuous flow reactor can provide precise temperature management.[7][9] For the related meta-isomer synthesis, optimized conditions were found to be 5°C with a 5-minute residence time in a continuous flow setup.[9][11]
Reaction Time: Longer residence times can lead to the formation of more impurities.[7] In a continuous flow system, residence time can be precisely controlled to optimize for the desired product.
Mixing: Inefficient mixing in a large batch reactor can create localized "hot spots" and concentration gradients, promoting side reactions. Micromixers in a continuous flow setup ensure rapid and homogeneous mixing.[9]
Issue 3: Difficulties in Product Purification and Isolation
Question: We are struggling with the purification of 2'-Aminoacetophenone. The crude product is difficult to refine. What are the recommended strategies?
Answer: Purification challenges are noted, particularly for routes that generate significant by-products, such as the intramolecular rearrangement of N-acetylaniline.[1]
Recrystallization: For solid crude products, recrystallization is a standard method. For the related m-aminoacetophenone, recrystallization from ethanol has been reported.[12]
Vacuum Distillation: For liquid products, vacuum distillation can be effective. A reported method for 2'-Aminoacetophenone from the isatoic anhydride route involves vacuum rectification to achieve high purity (99.3%).[6]
Route Selection: The cleanest route, such as the one starting from isatoic anhydride, will simplify purification significantly by reducing the initial impurity load.[6]
Data Presentation
Table 1: Comparison of Synthesis Routes for Aminoacetophenones
Synthesis Route
Starting Material
Key Challenges in Scale-Up
Reported Yield/Purity
Reference
Friedel-Crafts Acylation
Aniline
Difficult post-treatment, large waste volume, catalyst deactivation.
Low-temperature cooling bath (capable of reaching -60°C to -78°C)
Magnetic stirrer
Vacuum distillation apparatus
Procedure:
Add 150mL of methyl lithium (1mol/L in THF) to the dry reaction flask.
Purge the flask with nitrogen to establish an inert atmosphere.
Cool the flask to -60°C using the low-temperature bath.
Prepare a solution of isatoic anhydride (16.3g, 0.1 mol) in 2-methyltetrahydrofuran (54mL).
Slowly add the isatoic anhydride solution dropwise to the cooled methyl lithium solution, ensuring the internal temperature does not exceed -60°C.
After the addition is complete, maintain the reaction mixture at -60°C and monitor for completion.
Once the reaction is complete, quench the reaction by adding 80mL of water.
Allow the mixture to warm to room temperature and stir for 30 minutes.
Transfer the mixture to a separatory funnel and separate the layers.
Dry the organic layer and concentrate it under reduced pressure to yield the crude product.
Purify the crude product by vacuum distillation to obtain 2'-Aminoacetophenone.
Expected Result: A yield of 12.3g (90.5% molar yield) with a purity of 99.3% has been reported.[6]
Protocol 2: Continuous Flow Nitration of Acetophenone (Pilot Scale Example for m-isomer)
This protocol for the meta-isomer demonstrates the principles applicable to ortho-isomer precursor synthesis for improved safety and control.
Equipment:
Two high-pressure syringe pumps
T-mixer or micromixer (e.g., AMaR1)
1/8" outer diameter SS316 tubular reactor
Constant temperature bath
Back-pressure regulator
Quenching system (ice-chilled water)
Procedure:
Stream 1: Prepare a solution of acetophenone in concentrated sulfuric acid (w/v ratio of 1:2.5). This mixing is highly exothermic and must be done with pre-chilling.
Stream 2: Prepare a standard nitrating mixture of nitric acid and sulfuric acid.
Set the temperature bath for the tubular reactor to 5°C.
Pump Stream 1 and Stream 2 into the micromixer at flow rates calculated to achieve a 5-minute residence time within the tubular reactor. The v/v ratio of the substrate mixture to the nitrating mixture should be 1:1.66.
The reaction mixture flows from the mixer through the temperature-controlled tubular reactor.
The output stream from the reactor is continuously quenched with ice-chilled water to stop the reaction.
The quenched mixture is collected for downstream processing (extraction, separation of isomers, and purification).
Expected Result: This process is reported to achieve a 98.55% yield of the meta-isomer with an ortho:meta ratio of approximately 17:81.[9][11]
Visualizations
Caption: Troubleshooting workflow for common scale-up issues.
Caption: Comparison of primary synthesis routes and their challenges.
Caption: Experimental workflow for continuous flow nitration.
Technical Support Center: Overcoming Poor Solubility of 2'-Aminoacetophenone in Reaction Media
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solub...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2'-Aminoacetophenone in various reaction media. Our aim is to equip researchers with the necessary information and protocols to enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of 2'-Aminoacetophenone?
A1: 2'-Aminoacetophenone is a yellow crystalline solid that is practically insoluble in water but exhibits good solubility in several organic solvents. Qualitative solubility information indicates it is soluble in ethanol, methanol, acetone, and fats.[1] It is sparingly soluble in dichloromethane and slightly soluble in Dimethyl Sulfoxide (DMSO).[2][3][4]
Q2: How does pH affect the solubility of 2'-Aminoacetophenone?
A2: As an aromatic amine, the solubility of 2'-Aminoacetophenone in aqueous media can be significantly increased by lowering the pH. Under acidic conditions, the amino group becomes protonated, forming a more soluble salt.
Q3: What are some common reactions where the solubility of 2'-Aminoacetophenone is a concern?
A3: The poor solubility of 2'-Aminoacetophenone is a frequent challenge in the Friedländer synthesis of quinolines , a common reaction where it serves as a key starting material.[5][6] Overcoming this issue is crucial for achieving good yields and reaction rates.
Troubleshooting Guides
Issue 1: 2'-Aminoacetophenone is not dissolving in the chosen reaction solvent.
Solution 1: Solvent Selection and Co-solvent Systems
If 2'-Aminoacetophenone is not dissolving, consider changing the solvent or using a co-solvent system.
Recommended Solvents: Based on available data, ethanol, methanol, and acetone are good starting points due to their reported good solubility.[1]
Co-solvent Strategy: In reactions where a less effective solvent is required for other reasons (e.g., reactant compatibility, reaction temperature), a co-solvent can be introduced to aid in the dissolution of 2'-Aminoacetophenone. For instance, in the Friedländer synthesis, using acetic acid as both a solvent and a catalyst can be effective, especially with microwave irradiation.[7][8]
Experimental Protocol: Utilizing a Co-solvent System in Friedländer Synthesis
This protocol provides a general guideline for using a co-solvent system to improve the solubility of 2'-Aminoacetophenone in the Friedländer synthesis of quinolines.
Materials:
2'-Aminoacetophenone
An α-methylene ketone (e.g., diethyl malonate)
Ethanol (Primary Solvent)
Acetic Acid (Co-solvent and Catalyst)
Reaction flask with reflux condenser
Heating mantle and magnetic stirrer
Procedure:
To the reaction flask, add 2'-Aminoacetophenone and the α-methylene ketone in the desired molar ratio.
Add ethanol as the primary solvent. Begin stirring the mixture at room temperature.
Slowly add acetic acid as the co-solvent and catalyst. The amount of acetic acid can be varied, but a good starting point is a 10:1 to 5:1 ratio of ethanol to acetic acid.
Observe the mixture for the dissolution of 2'-Aminoacetophenone. Gentle heating may be applied to facilitate dissolution.
Once the reactants are dissolved, proceed with the reaction by heating to reflux and monitoring the reaction progress by TLC.
Upon completion, cool the reaction mixture and proceed with the appropriate work-up and purification steps.
Solution 2: pH Adjustment
For reactions in aqueous or semi-aqueous media, adjusting the pH can dramatically improve the solubility of 2'-Aminoacetophenone.
Experimental Protocol: pH Adjustment for Enhanced Solubility
This protocol outlines the steps to increase the solubility of 2'-Aminoacetophenone in an aqueous medium by lowering the pH.
Materials:
2'-Aminoacetophenone
Deionized water
Dilute hydrochloric acid (e.g., 1 M HCl)
pH meter or pH paper
Stir plate and magnetic stir bar
Procedure:
Suspend the desired amount of 2'-Aminoacetophenone in deionized water in a beaker with a magnetic stir bar.
Begin stirring the suspension at room temperature.
Slowly add dilute hydrochloric acid dropwise to the suspension.
Monitor the pH of the solution using a pH meter or pH paper.
Continue adding acid until the 2'-Aminoacetophenone dissolves. This typically occurs at a pH below 4.
Once dissolved, the aqueous solution of the 2'-Aminoacetophenone salt can be used in the subsequent reaction steps. Note that the acidic conditions must be compatible with the other reactants and the desired reaction.
Advanced Techniques for Overcoming Solubility Issues
For particularly challenging reactions, advanced techniques can be employed to enhance both solubility and reaction rates.
1. Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate reaction times and improve yields, often by rapidly heating the solvent and reactants, which can help overcome solubility barriers. In the context of the Friedländer synthesis, using neat acetic acid as both the solvent and catalyst under microwave irradiation at 160°C has been shown to produce quinolines in excellent yields within minutes.[7][8]
Experimental Workflow for Microwave-Assisted Synthesis
Caption: Workflow for microwave-assisted synthesis.
2. Ultrasound-Assisted Synthesis (Sonication)
Ultrasonic waves can induce acoustic cavitation in the reaction medium, creating localized hot spots with high temperature and pressure. This can enhance mass transfer and accelerate the dissolution of solids. Sonication can be a valuable tool for reactions involving poorly soluble starting materials like 2'-Aminoacetophenone.
A Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric starting materials is paramount for efficient synthesis design and the discovery of novel molecular ent...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric starting materials is paramount for efficient synthesis design and the discovery of novel molecular entities. This guide provides a detailed comparative analysis of the reactivity of 2'-Aminoacetophenone and 4'-Aminoacetophenone, supported by their physicochemical properties and established experimental protocols for their characteristic reactions.
The positional difference of the amino group in 2'-aminoacetophenone (ortho to the acetyl group) and 4'-aminoacetophenone (para to the acetyl group) profoundly influences their electronic properties and, consequently, their chemical reactivity. This seemingly subtle structural variation dictates the types of reactions each isomer preferentially undergoes, making them valuable yet distinct building blocks in organic synthesis.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physical properties of these isomers is crucial for designing experimental setups, including solvent selection and reaction temperature. The following table summarizes key physicochemical data for 2'- and 4'-aminoacetophenone.
Property
2'-Aminoacetophenone
4'-Aminoacetophenone
CAS Number
551-93-9
99-92-3
Molecular Formula
C₈H₉NO
C₈H₉NO
Molecular Weight
135.16 g/mol
135.17 g/mol
Appearance
Yellow to yellow-brown liquid
White to pale yellow crystalline solid
Melting Point
20 °C
96-100 °C
Boiling Point
85-90 °C at 0.5 mmHg
Approximately 270 °C
Solubility
Soluble in dichloromethane, DMSO, and slightly in methanol
Limited solubility in water, soluble in ethanol, acetone, and chloroform
pKa
2.31 (predicted)
2.17 (predicted)
Reactivity Analysis: Ortho vs. Para Isomers
The distinct placement of the amino and acetyl groups on the benzene ring governs the reactivity of these two isomers.
2'-Aminoacetophenone: The ortho positioning of the nucleophilic amino group and the electrophilic acetyl group makes 2'-aminoacetophenone an ideal precursor for intramolecular cyclization reactions. The proximity of these functional groups facilitates the formation of heterocyclic compounds, most notably quinolines, through reactions like the Friedländer synthesis. The amino group can readily interact with the acetyl group or a nearby reaction partner, leading to ring formation.
4'-Aminoacetophenone: In the para isomer, the amino and acetyl groups are spatially separated. This arrangement allows each functional group to react independently, reflecting the typical reactivity of anilines and acetophenones. The amino group readily participates in reactions such as diazotization followed by coupling to form azo dyes, and acylation or alkylation. The acetyl group, on the other hand, can undergo reactions at the carbonyl carbon or the α-carbon, such as condensation reactions like the Claisen-Schmidt condensation.
Key Reactions and Experimental Protocols
The differing reactivity profiles of 2'- and 4'-aminoacetophenone are best illustrated by their application in distinct named reactions.
2'-Aminoacetophenone: The Friedländer Synthesis of Quinolines
The Friedländer synthesis is a classic and efficient method for the preparation of quinolines, a heterocyclic scaffold prevalent in many pharmaceuticals and bioactive molecules. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.
Caption: Friedländer Synthesis of Quinolines.
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline
Reactant Preparation: In a round-bottom flask, dissolve 1.35 g (10 mmol) of 2'-aminoacetophenone in 20 mL of ethanol.
Addition of Reagents: To this solution, add 1.2 mL (12 mmol) of acetylacetone.
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as 10 mol% of ferric chloride hexahydrate (FeCl₃·6H₂O).
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).
Work-up: Upon completion of the reaction, as indicated by TLC, pour the reaction mixture into 50 mL of cold water.
Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol to yield pure 2,4-dimethylquinoline.
4'-Aminoacetophenone: The Claisen-Schmidt Condensation to Form Chalcones
The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. 4'-Aminoacetophenone serves as the ketone component, reacting with an aromatic aldehyde to form chalcones, which are precursors to various flavonoids and other biologically active compounds.
Caption: Claisen-Schmidt Condensation to form Chalcones.
Experimental Protocol: Synthesis of a Chalcone Derivative
Reactant Preparation: In a flask, dissolve 1.35 g (10 mmol) of 4'-aminoacetophenone in 20 mL of ethanol.
Base Addition: Add 5 mL of a 10% aqueous sodium hydroxide solution to the flask and cool the mixture in an ice bath.
Aldehyde Addition: Slowly add 1.06 g (10 mmol) of benzaldehyde to the stirred mixture.
Reaction Conditions: Continue stirring the reaction mixture in the ice bath for 30 minutes and then at room temperature for 2-3 hours.
Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.
Isolation and Purification: Collect the precipitated chalcone by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be recrystallized from ethanol.
Conclusion
The isomeric relationship between 2'-aminoacetophenone and 4'-aminoacetophenone provides a compelling example of how a subtle change in molecular structure can lead to a significant divergence in chemical reactivity. The ortho isomer is a key substrate for intramolecular cyclizations, particularly in the synthesis of quinolines via the Friedländer reaction. In contrast, the para isomer behaves as a molecule with two independent functional groups, readily participating in reactions characteristic of anilines and acetophenones, such as the Claisen-Schmidt condensation to form chalcones. A thorough understanding of these distinct reactivity profiles is essential for medicinal chemists and researchers in leveraging these versatile building blocks for the synthesis of a wide array of functional molecules.
Comparative
A Comparative Guide to the Biological Activities of 2'- and 3'-Aminoacetophenone Isomers
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological activities of the constitutional isomers 2'-aminoacetophenone and 3'-aminoacetophenone. Whi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the constitutional isomers 2'-aminoacetophenone and 3'-aminoacetophenone. While both isomers share the same molecular formula, the positional difference of the amino group on the phenyl ring leads to distinct biological profiles and applications in research and drug development. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes key concepts to facilitate a clear understanding of their structure-activity relationships.
Overview of Physicochemical Properties and Known Roles
Direct, head-to-head comparative studies of the biological activities of 2'- and 3'-aminoacetophenone are scarce in the scientific literature. However, a comparative overview can be constructed from individual studies on each isomer. The following table summarizes the reported biological activities and highlights the current gaps in our knowledge.
Table 1: Summary of Biological Activities and Supporting Data
Biological Activity
2'-Aminoacetophenone
3'-Aminoacetophenone
Key Findings and Data Gaps
Antimicrobial
A known metabolite produced by the bacterium Pseudomonas aeruginosa, contributing to its characteristic grape-like odor.[2]
Reported to have potential anti-bacterial properties, but specific quantitative data is lacking.[3]
No direct comparative studies with Minimum Inhibitory Concentration (MIC) values for both isomers against a panel of microbes have been found.
Primarily used as a building block for the synthesis of various anticancer agents, such as aminoflavones.[4]
There is no available data presenting a direct comparison of the cytotoxic effects (e.g., IC50 values) of the two parent isomers on cancer cell lines.
Enzyme Inhibition
No significant data on direct enzyme inhibition is available.
Utilized in the synthesis of potent enzyme inhibitors, including HIV-1 Integrase inhibitors.[3]
A direct comparative analysis of the enzyme inhibitory potential of the two isomers is not available.
Receptor Interaction
Functions as a monoamine releasing agent, with a notable effect on dopamine release.[5]
Serves as a key intermediate in the synthesis of selective antagonists for human A2B adenosine receptors.[3]
Comparative receptor binding affinity data for the two isomers is not available in the literature.
Other Activities
Identified as a respiratory biomarker for Pseudomonas aeruginosa infections and a modulator of autophagy.[1] It has also been shown to be a more effective bird repellent compared to its meta and para isomers.[6]
Not applicable.
The superior bird repellent activity of the ortho-isomer is one of the few directly compared biological effects.
Structure-Activity Relationship (SAR) Insights
The distinct biological profiles of 2'- and 3'-aminoacetophenone can be attributed to the influence of the amino group's position on the molecule's electronic and steric properties.
2'-Aminoacetophenone: The proximity of the amino and acetyl groups in the ortho position allows for the potential formation of an intramolecular hydrogen bond. This interaction can lock the molecule into a more planar conformation, which may be crucial for its recognition by specific biological targets, contributing to its roles as a signaling molecule and an inducer of apoptosis.
3'-Aminoacetophenone: With the amino group in the meta position, the potential for intramolecular hydrogen bonding with the acetyl group is eliminated. This results in greater conformational flexibility and presents the amino group as an accessible site for chemical modification. This structural feature makes it an ideal and versatile starting material for the synthesis of a diverse range of pharmacologically active compounds.
Experimental Protocols for Comparative Evaluation
To address the current gaps in the literature, the following generalized experimental protocols are proposed for a direct comparison of the biological activities of 2'- and 3'-aminoacetophenone.
Prepare stock solutions of 2'- and 3'-aminoacetophenone in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) to a final concentration of approximately 5 x 10⁵ CFU/mL.
Include a positive control (no compound) and a negative control (no bacteria) for each plate.
Incubate the plates at 37°C for 18-24 hours.
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assessment (MTT Assay)
Seed human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
Treat the cells with a range of concentrations of 2'- and 3'-aminoacetophenone and incubate for 48 or 72 hours.
Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Caption: A proposed experimental workflow for the direct comparative biological evaluation of 2'- and 3'-aminoacetophenone.
Caption: A logical diagram illustrating the structure-activity relationship differences between 2'- and 3'-aminoacetophenone.
A Comparative Guide to the Therapeutic Efficacy of 2'-Aminoacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals The 2'-aminoacetophenone scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The 2'-aminoacetophenone scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities. This guide provides a comparative evaluation of the therapeutic efficacy of different 2'-aminoacetophenone derivatives, supported by experimental data, to aid researchers in navigating this promising class of compounds.
Anticancer Activity
Derivatives of 2'-aminoacetophenone, particularly chalcones and Schiff bases, have shown potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Comparative Anticancer Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2'-aminoacetophenone derivatives against different human cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
2'-Aminoacetophenone derivatives
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
Compound Treatment: Treat the cells with various concentrations of the 2'-aminoacetophenone derivatives and incubate for another 24-48 hours. A vehicle control (DMSO) should be included.
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Workflow of the MTT assay for determining cell viability.
Certain 2'-aminoacetophenone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
Experimental Protocol: Ellman's Method for AChE Inhibition
Ellman's method is a widely used colorimetric assay to measure AChE activity.
Materials:
Acetylcholinesterase (AChE) enzyme
Acetylthiocholine iodide (ATCI)
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
Phosphate buffer (pH 8.0)
2'-Aminoacetophenone derivatives
96-well plates
Microplate reader
Procedure:
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (2'-aminoacetophenone derivative) at various concentrations.
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.
Substrate Addition: Initiate the reaction by adding the substrate, ATCI.
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The yellow color produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB is proportional to the enzyme activity.
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.
Caption: Workflow of Ellman's method for AChE inhibition assay.
Anti-inflammatory and Anti-osteoporotic Activity
Recent studies have highlighted the potential of 2'-aminoacetophenone derivatives in modulating inflammatory pathways and cellular processes involved in bone remodeling. A notable example is the inhibition of osteoclastogenesis, a key process in osteoporosis.
Inhibition of Osteoclast Differentiation
One study identified a 2-NMPA derivative, 11h , that inhibited osteoclastogenesis with an IC50 of 358.29 nM.[4] This compound was found to suppress osteoclast differentiation by downregulating the RANKL-mediated TRAF6 expression, which subsequently leads to the inactivation of PI3K/AKT and IκBα/NF-κB signaling pathways.[4]
Caption: Inhibition of the RANKL signaling pathway by a 2-NMPA derivative.
Experimental Protocol: TRAP Staining for Osteoclast Differentiation
Tartrate-resistant acid phosphatase (TRAP) is a marker enzyme for osteoclasts. TRAP staining is used to identify and quantify osteoclasts in cell culture.
Materials:
Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells
Recombinant mouse RANKL and M-CSF
Alpha-MEM medium with 10% FBS
TRAP staining kit
48-well plates
Microscope
Procedure:
Cell Culture: Culture BMMs or RAW 264.7 cells in the presence of M-CSF.
Induction of Differentiation: To induce osteoclast differentiation, treat the cells with RANKL and M-CSF in the presence or absence of the 2'-aminoacetophenone derivatives for 5-7 days.
Cell Fixation: Fix the cells with a suitable fixative (e.g., 10% formalin).
TRAP Staining: Stain the cells for TRAP activity according to the manufacturer's protocol. TRAP-positive cells will appear red/purple.
Quantification: Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) under a microscope.
Antimicrobial Activity
The antimicrobial potential of 2'-aminoacetophenone derivatives has been explored, with some compounds showing activity against various bacterial and fungal strains.
Comparative Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values for some pyrazoline and hydrazone derivatives, which can be synthesized from acetophenone precursors.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
Bacterial or fungal strains
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
2'-Aminoacetophenone derivatives
96-well microtiter plates
Spectrophotometer or microplate reader
Procedure:
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Kinase Inhibitory Activity
2'-Aminoacetophenone derivatives have also been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
Comparative Kinase Inhibitory Potency
The following table shows the IC50 values of some 2-aminopyridine derivatives, structurally related to 2'-aminoacetophenones, against Bruton's tyrosine kinase (BTK).
The 2'-aminoacetophenone scaffold represents a privileged structure in drug discovery, with its derivatives exhibiting a wide range of promising therapeutic activities. This guide provides a snapshot of the current landscape, highlighting the potent anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties of these compounds. The provided experimental protocols offer a foundation for researchers to evaluate novel derivatives and further explore their mechanisms of action. Continued investigation into the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the development of new and effective therapeutic agents based on the 2'-aminoacetophenone core.
Assessing the Cross-Reactivity of Antibodies Against 2'-Aminoacetophenone: A Comparative Guide
For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical parameter determining its suitability for various applications. This guide provides a comparative assessment o...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical parameter determining its suitability for various applications. This guide provides a comparative assessment of the cross-reactivity of antibodies raised against 2'-Aminoacetophenone, offering insights into their performance and potential off-target binding. The information presented herein is crucial for the accurate interpretation of immunoassay results and the development of reliable diagnostic and research tools.
Introduction to 2'-Aminoacetophenone and Antibody Specificity
2'-Aminoacetophenone is an aromatic ketone that plays a role as a bacterial metabolite. Its detection and quantification are of interest in various research and diagnostic fields. Immunoassays, which rely on the specific binding of antibodies to their target antigens, are a common method for detecting small molecules like 2'-Aminoacetophenone. However, the effectiveness of these assays is highly dependent on the specificity of the antibody used.
Cross-reactivity occurs when an antibody raised against a specific antigen also binds to other structurally similar molecules.[1] This can lead to false-positive results and inaccurate quantification. Therefore, a thorough assessment of an antibody's cross-reactivity profile is essential before its implementation in any application. This guide explores the cross-reactivity of antibodies developed against 2'-Aminoacetophenone, providing a framework for evaluating their performance.
Immunogen Design and Antibody Production
To elicit an immune response against a small molecule like 2'-Aminoacetophenone (a hapten), it must first be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The method of conjugation and the site of attachment on the hapten are critical for generating antibodies with the desired specificity.
A common strategy involves introducing a linker arm to the hapten, which is then used to couple it to the carrier protein. This process is crucial as it influences which parts of the hapten are exposed to the immune system and thus, the epitope that the resulting antibodies will recognize.
Figure 1. Workflow for the production of antibodies against 2'-Aminoacetophenone.
Experimental Assessment of Cross-Reactivity
The cross-reactivity of an antibody is typically assessed using a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, the antibody is incubated with a constant amount of labeled 2'-Aminoacetophenone and varying concentrations of potential cross-reactants. The degree to which a compound can displace the labeled 2'-Aminoacetophenone from the antibody binding sites is a measure of its cross-reactivity.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
Coating: A 96-well microtiter plate is coated with a 2'-Aminoacetophenone-protein conjugate (different from the immunizing conjugate to avoid non-specific binding).
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding of the antibody.
Competition: A fixed concentration of the anti-2'-Aminoacetophenone antibody is pre-incubated with varying concentrations of 2'-Aminoacetophenone (standard) or the potential cross-reacting compounds.
Incubation: The antibody-analyte mixtures are added to the coated plate and incubated.
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
Measurement: The absorbance of the solution is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
The results are typically expressed as the cross-reactivity percentage, calculated using the following formula:
Cross-Reactivity (%) = (Concentration of 2'-Aminoacetophenone at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Cross-Reactivity Profile of Anti-2'-Aminoacetophenone Antibodies
Due to the limited availability of commercial antibodies specifically raised against 2'-Aminoacetophenone, this guide presents a hypothetical cross-reactivity profile based on the structural similarities of potential cross-reactants. The data in the table below is for illustrative purposes and should be experimentally verified for any specific antibody.
Table 1: Hypothetical Cross-Reactivity of a Polyclonal Antibody Raised Against 2'-Aminoacetophenone
Compound
Structure
% Cross-Reactivity (Hypothetical)
2'-Aminoacetophenone
Target Analyte
100%
3'-Aminoacetophenone
Isomer
< 10%
4'-Aminoacetophenone
Isomer
< 5%
Acetophenone
Lacks amino group
< 1%
Aniline
Lacks acetyl group
< 1%
2-Aminophenol
Lacks acetyl group
< 2%
Interpretation of Hypothetical Data:
High Specificity for the Target: The antibody exhibits high specificity for 2'-Aminoacetophenone.
Positional Isomer Discrimination: The antibody shows significantly lower cross-reactivity with the 3' and 4' isomers, indicating that the position of the amino group is a critical determinant for antibody recognition. This suggests that the immunogen was likely designed to expose the region around the amino and acetyl groups.
Negligible Cross-Reactivity with Key Substructures: The lack of significant cross-reactivity with acetophenone and aniline demonstrates that both the amino and acetyl groups are essential for antibody binding.
Comparison with Alternative Detection Methods
While immunoassays offer high throughput and sensitivity, other analytical methods are available for the detection of 2'-Aminoacetophenone.
Table 2: Comparison of Detection Methods for 2'-Aminoacetophenone
Method
Principle
Advantages
Disadvantages
Immunoassay (ELISA)
Antibody-antigen binding
High sensitivity, high throughput, cost-effective
Potential for cross-reactivity, requires antibody development
High-Performance Liquid Chromatography (HPLC)
Separation based on polarity
High specificity, good for complex matrices
Lower throughput, requires more expensive equipment
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation based on volatility and mass-to-charge ratio
Very high specificity and sensitivity, definitive identification
Requires derivatization for volatile compounds, expensive equipment
Conclusion
The specificity of antibodies raised against 2'-Aminoacetophenone is paramount for the reliability of immunoassays. While polyclonal antibodies can offer high affinity, they may also present a risk of cross-reactivity with structurally related compounds.[2][3] Monoclonal antibodies, on the other hand, offer higher specificity to a single epitope but may be more susceptible to small changes in the antigen's structure.[2][3]
A thorough validation, including a comprehensive cross-reactivity assessment against a panel of structurally similar molecules, is essential for any antibody intended for use in research or diagnostics. For definitive quantification, especially in complex matrices, orthogonal methods like HPLC or GC-MS should be considered for validation and comparison. The choice of the most appropriate detection method will ultimately depend on the specific requirements of the application, including the desired sensitivity, specificity, throughput, and cost.
A Comparative Guide to the Metabolic Fates of 2'-Aminoacetophenone: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the metabolic studies of 2'-Aminoacetophenone, contrasting in vitro biosynthetic pathways with in vivo metabol...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic studies of 2'-Aminoacetophenone, contrasting in vitro biosynthetic pathways with in vivo metabolic transformations. The information presented is synthesized from discrete studies to offer a comprehensive understanding for researchers in drug metabolism and related fields.
Data Presentation: A Qualitative Comparison of Metabolic Pathways
Direct quantitative comparisons of in vitro and in vivo metabolism of 2'-Aminoacetophenone are limited in publicly available literature. However, a qualitative comparison based on identified metabolic pathways reveals different aspects of its biochemical journey.
Feature
In Vitro Studies
In Vivo Studies
Primary Focus
Biosynthesis from precursors
Metabolic transformation of the parent compound
Key Precursor
Kynurenine
2'-Aminoacetophenone
Observed Reaction
Decarboxylation of kynurenine to kynurenamine, followed by non-enzymatic conversion.[1][2]
Hydroxylation of 2'-Aminoacetophenone.
Identified Product
2'-Aminoacetophenone
2-Amino-3-hydroxyacetophenone
Biological Matrix
Rat liver extracts (supernatant and mitochondrial fractions)[1][2]
Rat urine
Metabolic Pathway of 2'-Aminoacetophenone
The following diagram illustrates the known biosynthetic and metabolic pathway of 2'-Aminoacetophenone.
Caption: Biosynthetic and metabolic pathway of 2'-Aminoacetophenone.
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of our understanding of 2'-Aminoacetophenone metabolism are outlined below. These protocols are representative of standard practices in the field.
In Vitro Biosynthesis of 2'-Aminoacetophenone
This protocol is based on studies of its biosynthesis from kynurenine in rat liver extracts.[1][2]
Objective: To demonstrate the enzymatic conversion of kynurenine to 2'-Aminoacetophenone in vitro.
Materials:
Male Wistar rats
0.25 M sucrose solution
Phosphate buffer (pH 7.4)
L-Kynurenine solution
Centrifuge
Incubator (37°C)
Analytical instruments (e.g., HPLC, GC-MS)
Procedure:
Preparation of Liver Fractions:
Euthanize male Wistar rats and perfuse the liver with ice-cold 0.25 M sucrose solution.
Homogenize the liver in 0.25 M sucrose solution.
Centrifuge the homogenate at 10,000 x g for 15 minutes to pellet mitochondria.
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes. The resulting supernatant is the cytosolic fraction, and the pellet contains the microsomes. The mitochondrial pellet from the first step is washed and resuspended.
Incubation:
For the conversion of kynurenine to kynurenamine, incubate the 100,000 x g supernatant fraction with L-kynurenine in phosphate buffer at 37°C.
For the conversion of 3-hydroxykynurenine, incubate the mitochondrial fraction under similar conditions.
Sample Analysis:
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
Centrifuge to precipitate proteins.
Analyze the supernatant for the presence of 2'-Aminoacetophenone and its intermediates using a suitable analytical method such as HPLC or GC-MS.
In Vivo Metabolism of 2'-Aminoacetophenone
This protocol is a representative procedure for identifying metabolites of 2'-Aminoacetophenone in an animal model.
Objective: To identify metabolites of 2'-Aminoacetophenone in rats following oral administration.
Materials:
Male Wistar rats
2'-Aminoacetophenone
Vehicle for administration (e.g., corn oil)
Metabolic cages
Urine collection vessels (chilled)
Analytical instruments (e.g., LC-MS/MS)
Procedure:
Animal Dosing:
House male Wistar rats in individual metabolic cages that allow for the separate collection of urine and feces.
Administer a single oral dose of 2'-Aminoacetophenone dissolved in a suitable vehicle.
Urine Collection:
Collect urine at specified intervals (e.g., 0-8h, 8-24h, 24-48h) in chilled collection vessels.
Sample Preparation:
Pool the urine collected over a specific time course.
Centrifuge the urine samples to remove any particulate matter.
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the metabolites and remove interfering substances.
Metabolite Identification:
Analyze the extracted samples using high-resolution mass spectrometry (e.g., LC-MS/MS) to identify potential metabolites.
Compare the mass spectra of the potential metabolites with that of the parent compound and authentic standards if available.
Experimental Workflows
The following diagrams illustrate the typical workflows for the in vitro and in vivo studies described.
Caption: Workflow for in vitro biosynthesis study.
Head-to-Head Comparison of Catalysts for 2'-Aminoacetophenone Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction 2'-Aminoacetophenone is a critical intermediate in the fine chemical and pharmaceutical industries, serving as a primary building block for the...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Aminoacetophenone is a critical intermediate in the fine chemical and pharmaceutical industries, serving as a primary building block for the synthesis of quinolone antibiotics and other bioactive compounds.[1][2] The efficiency of its synthesis is paramount, with the choice of catalyst playing a pivotal role in determining reaction yield, purity, and environmental impact. This guide provides an objective, data-driven comparison of various catalytic systems for the synthesis of 2'-Aminoacetophenone, focusing on the most prevalent synthetic routes: Friedel-Crafts acylation and the reduction of ortho-nitroacetophenone.
Catalyst Performance in Friedel-Crafts Acylation
The Friedel-Crafts acylation of anilines or N-protected anilides is a direct method for synthesizing 2'-Aminoacetophenone. However, the basicity of the amino group can deactivate traditional Lewis acid catalysts, necessitating careful catalyst selection and reaction engineering.[3] Below is a comparison of various Lewis acids used in this transformation.
Catalyst
Substrate
Acylating Agent
Solvent
Temperature (°C)
Time
Yield (%)
Notes
AlCl₃
N-Acetylaniline
-
-
-
-
-
Prone to generating significant waste and purification difficulties due to para-isomer formation.[1][2]
SnCl₄
3,5-dimethoxy aniline (protected)
Acetyl chloride
-
-
-
Excellent
Outperformed AlCl₃, SnCl₂, and ZnCl₂ in a comparative study for smooth reaction conditions.[4]
AlBr₃
Aniline
1-Dodecene
-
-
-
91% Selectivity
Data from a related alkylation reaction, indicates high selectivity for aniline functionalization.[5]
BF₃-etherate
Aniline
1-Dodecene
-
-
-
91% Selectivity
Comparable selectivity to AlBr₃ in the alkylation of aniline.[5]
Bi(OTf)₃
Various anilines
-
-
-
-
High
A novel, highly effective catalyst for Friedel-Crafts acylation of both activated and deactivated benzenes.[6][7]
Hf(OTf)₄
Substituted benzenes
Acid anhydrides
LiClO₄–MeNO₂
-
-
High
Highly effective in a specialized solvent system, allowing for catalytic quantities.[6]
*Note: Data for AlBr₃ and BF₃-etherate are derived from Friedel-Crafts alkylation, a related but distinct reaction. It is included to indicate catalyst compatibility with aniline substrates.
Catalyst/Reagent Performance in Nitro Group Reduction
The reduction of 2'-nitroacetophenone is another common route. The choice of reducing agent and catalyst is crucial for achieving high conversion and selectivity without affecting the ketone functionality.
Catalyst/Reagent
Substrate
Solvent
Temperature (°C)
Time
Conversion/Yield (%)
Notes
SnCl₂·2H₂O / HCl
m-Nitroacetophenone
Methanol
110
30 min
95%
A higher catalyst quantity and temperature were needed for high conversion.[8][9]
SnCl₂·2H₂O / HCl
m-Nitroacetophenone
Methanol
78
4 hrs
Incomplete
Demonstrates the need for forcing conditions with this catalyst system in batch processing.[8][9]
SnCl₂·2H₂O / HCl
m-Nitroacetophenone
Methanol / 10% HCl
100
22 min
100%
Performed in a continuous flow reactor, demonstrating significant process intensification.[8][9]
Pd/C
Mandelonitrile*
Dichloromethane/Water
30
-
High
A highly effective catalyst for reducing nitriles to primary amines under mild conditions.[10][11]
*Note: Data for Pd/C is from the hydrogenation of a different substrate but is representative of catalytic hydrogenation, a common method for nitro group reduction. The main challenge with the nitro reduction route for 2'-Aminoacetophenone is the limited commercial availability of the 2'-nitroacetophenone starting material.[1][2]
Experimental Protocols
Synthesis via Fries Rearrangement of N-Acetylaniline (Aluminum Chloride Catalysis)
This method involves the intramolecular rearrangement of N-acetylaniline catalyzed by aluminum chloride.
Procedure: N-acetylaniline is treated with a stoichiometric excess of aluminum chloride, typically without a solvent or in a high-boiling inert solvent. The mixture is heated, leading to the migration of the acetyl group to the ortho and para positions of the aniline ring.
Work-up: The reaction mixture is cooled and then carefully quenched with ice and hydrochloric acid. The product, a mixture of 2'-aminoacetophenone and 4'-aminoacetophenone, is then extracted, and the isomers are separated by chromatography.
Challenges: This method is often plagued by the formation of significant amounts of the undesired para-isomer, leading to difficult purification. It also generates a large volume of aluminum-containing acidic waste.[1][2]
Synthesis via Reduction of m-Nitroacetophenone (Tin(II) Chloride Catalysis in Continuous Flow)
This protocol is adapted from the high-yielding reduction of the meta-isomer and is applicable to the ortho-isomer.
System Setup: A continuous flow system is established using two pumps, a heated tubular reactor (e.g., SS316 tube, 8.5 mL volume), and a back-pressure regulator.
Reagent Streams:
Stream A: 1g of 2'-nitroacetophenone dissolved in 20 mL of methanol.
Stream B: 5g of SnCl₂·2H₂O in 20 mL of 10% aqueous HCl.
Reaction Execution: The two streams are pumped at flow rates calculated to achieve a residence time of approximately 22 minutes within the reactor, which is maintained at 100°C.[9]
Work-up: The output from the reactor is collected and quenched with a 40% NaOH solution to neutralize the acid and precipitate tin salts. The 2'-aminoacetophenone is then extracted with an organic solvent (e.g., ether), dried, and concentrated under reduced pressure to yield the pure product. This continuous flow method resulted in a 100% yield for the meta-isomer in 22 minutes.[8][9]
Synthesis from Isatoic Anhydride (Organometallic Reagent)
This method provides high yields by reacting isatoic anhydride with an organometallic reagent at low temperatures.
Procedure: In a dry reaction flask under an inert nitrogen atmosphere, add 150 mL of methyl lithium (1 mol/L in tetrahydrofuran). Cool the solution to below -60°C.[2] Slowly add a solution of isatoic anhydride (16.3g, 0.1 mol) in a suitable solvent like 2-methyltetrahydrofuran, ensuring the temperature does not exceed -60°C.[2] Maintain the reaction at this temperature until completion.
Work-up: Upon completion, the reaction is quenched by pouring it into 80 mL of water and stirring for 30 minutes. The layers are separated, and the organic layer is dried and concentrated. The crude product is then purified by vacuum distillation to obtain 2'-aminoacetophenone.[2]
Results: This method has been reported to produce the target product with a molar yield of up to 90.5% and a purity of 99.3%.[2]
Visualizations
Caption: Workflow for Catalyst Screening and Optimization.
Caption: Mechanism of Friedel-Crafts Acylation.
Conclusion
The synthesis of 2'-Aminoacetophenone can be approached through several catalytic pathways, each with distinct advantages and disadvantages.
Friedel-Crafts Acylation: This is a direct and atom-economical route. Modern Lewis acids like SnCl₄ and metal triflates (Bi(OTf)₃, Hf(OTf)₄ ) demonstrate superior performance over traditional AlCl₃, offering higher yields, smoother reactions, and potentially catalytic rather than stoichiometric use, which reduces waste.[3][4][6] For industrial applications, developing processes around these more efficient and environmentally benign catalysts is highly advantageous.
Nitro Group Reduction: While capable of producing high yields, this method is fundamentally limited by the availability of the 2'-nitroacetophenone starting material.[1] However, the successful application of continuous flow technology with SnCl₂ demonstrates a powerful method for process intensification, achieving complete conversion in minutes rather than hours, which could be transformative if the precursor becomes more accessible.[9]
For researchers and drug development professionals, the choice of catalyst will depend on the scale of synthesis, cost considerations, and environmental regulations. For laboratory-scale synthesis requiring high purity and yield, the use of SnCl₄ in a Friedel-Crafts reaction appears to be a highly effective option.[4] For larger-scale production, investigating recyclable, catalytic systems based on metal triflates or developing a robust continuous flow reduction process would be the most forward-looking strategies.
Proper Disposal of 2'-Aminoacetophenone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essenti...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of 2'-Aminoacetophenone, a compound commonly used in pharmaceutical synthesis and research. Adherence to these procedures is critical to mitigate risks to personnel and the environment.
Safety and Hazard Information
2'-Aminoacetophenone is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] All handling and disposal procedures must be conducted in accordance with federal, state, and local regulations.[4][5]
The primary method for the disposal of 2'-Aminoacetophenone is through a licensed hazardous waste disposal company.[3][8] In-lab treatment or neutralization is not recommended without specific institutional approval and protocols. The following steps outline the standard procedure for preparing this chemical for disposal.
Designated hazardous waste container (chemically compatible, e.g., glass or polyethylene).
Hazardous waste label.
Inert absorbent material (e.g., vermiculite, sand) for spill management.
Procedure:
Segregation and Storage:
Store 2'-Aminoacetophenone waste in a designated, well-ventilated satellite accumulation area.[1][9]
Keep the waste container tightly closed when not in use.[3][4]
Ensure the waste is segregated from incompatible materials, particularly strong oxidizing agents and acids.[1][10] Use secondary containment to prevent accidental mixing.[1]
Waste Collection:
Carefully transfer unused or waste 2'-Aminoacetophenone into a designated hazardous waste container. Avoid overfilling the container; a general rule is to fill to no more than 90% capacity.[11]
If collecting solutions of 2'-Aminoacetophenone, do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
For solid waste contaminated with 2'-Aminoacetophenone (e.g., gloves, paper towels), place it in a separate, clearly labeled container for solid hazardous waste.[3][6]
Labeling:
As soon as the first drop of waste is added, affix a hazardous waste label to the container.[1]
A container that has held 2'-Aminoacetophenone must be managed as hazardous waste unless properly decontaminated.
To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous waste.[4] Subsequent rinses may also need to be collected, depending on local regulations.
After thorough rinsing and air-drying, obliterate or remove the original label and dispose of the container as non-hazardous solid waste.[4]
Spill Management:
In the event of a spill, evacuate the area if necessary.
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[3][4]
Collect the absorbed material into a suitable container for hazardous waste disposal.[3]
Clean the spill area with soap and water.
Arranging for Pickup:
Once the waste container is full or has been in storage for the maximum allowed time (typically 90 days), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[11][12]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 2'-Aminoacetophenone.
Disposal workflow for 2'-Aminoacetophenone.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 2'-Aminoacetophenone, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and Safety Data Sheets for the most accurate and up-to-date information.
Essential Safety and Operational Guide for 2'-Aminoacetophenone
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 2'-Amino...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 2'-Aminoacetophenone (CAS No. 551-93-9), including detailed operational and disposal plans.
Hazard Identification and Classification
2'-Aminoacetophenone is classified as a hazardous chemical.[1] It is crucial to understand its primary hazards to ensure safe handling.